molecular formula C23H28ClN3O6S B12373435 4-trans-Hydroxy glibenclamide-13C,d4

4-trans-Hydroxy glibenclamide-13C,d4

Cat. No.: B12373435
M. Wt: 515.0 g/mol
InChI Key: IUWSGCQEWOOQDN-DVTZPOFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-trans-Hydroxy glibenclamide-13C,d4 is a useful research compound. Its molecular formula is C23H28ClN3O6S and its molecular weight is 515.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

515.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D

InChI Key

IUWSGCQEWOOQDN-DVTZPOFQSA-N

Isomeric SMILES

[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-trans-Hydroxy glibenclamide-13C,d4, a key analytical tool in the study of the widely-used anti-diabetic drug, glibenclamide (also known as glyburide). This isotopically labeled metabolite serves as a crucial internal standard for quantitative bioanalytical assays, enabling precise and accurate pharmacokinetic and metabolic studies.

Core Compound Specifications

This compound is the 4-trans-hydroxy metabolite of glibenclamide, labeled with carbon-13 and deuterium (B1214612) isotopes. This labeling provides a distinct mass signature, allowing it to be differentiated from its endogenous, unlabeled counterpart in mass spectrometry-based analyses.[1][2]

PropertyValueReference
Chemical Name 5-chloro-N-[2-[4-[[[[(1R,4R)-4-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide-13C,d4[1]
CAS Number 23155-00-2 (unlabeled)[1]
Molecular Formula C₂₂¹³CH₂₄D₄ClN₃O₆S[1]
Molecular Weight Approximately 515.0 g/mol [1]
Appearance White crystalline powder[3]
Purity ≥97% (by HPLC)[1][3]
Solubility Soluble in DMSO and methanol (B129727)
Storage -20°C for long-term storage[3]

Mechanism of Action of the Parent Compound and its Metabolites

Glibenclamide and its active metabolites, including 4-trans-Hydroxy glibenclamide, exert their glucose-lowering effects primarily by stimulating insulin (B600854) secretion from pancreatic β-cells.[4][5][6] This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4][5] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[4]

Glibenclamide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Glibenclamide Glibenclamide / Metabolite SUR1 Sulfonylurea Receptor 1 (SUR1) Glibenclamide->SUR1 Binds to K_ATP_channel K-ATP Channel (Kir6.2) SUR1->K_ATP_channel Inhibits Depolarization Membrane Depolarization K_ATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Glibenclamide-mediated insulin secretion pathway. (Within 100 characters)

Application in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of glibenclamide and its metabolites in biological matrices such as plasma and urine.[7][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Workflow

A typical pharmacokinetic study workflow involving the use of this compound as an internal standard is outlined below.

PK_Study_Workflow cluster_study_design Study Design & Dosing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis Dosing Administer Glibenclamide to Subjects Sampling Collect Biological Samples (e.g., Plasma) at Timed Intervals Dosing->Sampling Spiking Spike Samples with this compound (Internal Standard) Sampling->Spiking Extraction Extract Analytes and Internal Standard (e.g., Protein Precipitation or LLE) Spiking->Extraction Reconstitution Evaporate and Reconstitute Extract Extraction->Reconstitution Injection Inject Sample onto LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantify Analyte Concentration using Analyte/IS Peak Area Ratio Detection->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Quantification->PK_Modeling

Caption: Pharmacokinetic study workflow using a labeled internal standard. (Within 100 characters)

Experimental Protocols

The following is a synthesized, representative protocol for the quantification of glibenclamide and its metabolites in human plasma using this compound as an internal standard, based on methodologies described in the literature.[7][8][9][10]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of unlabeled 4-trans-Hydroxy glibenclamide in methanol or DMSO at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterTypical Conditions
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
- Unlabeled Analyte e.g., m/z 510.1 -> [product ion]
- Labeled IS e.g., m/z 515.1 -> [product ion]

Pharmacokinetic Data of Glibenclamide

The following table summarizes key pharmacokinetic parameters of glibenclamide from a study in diabetic patients. These parameters are typically determined using methods that employ a labeled internal standard like this compound for accurate quantification.

ParameterValue (Mean ± SD or Range)Reference
Tmax (Time to peak concentration) 1.62 - 2.09 hours[11]
Cmax (Peak plasma concentration) Dose-dependent[12]
t½ (Elimination half-life) 4.42 - 8.08 hours[11]
CL/f (Apparent oral clearance) 1.94 - 3.09 L/h[11]
Vd/f (Apparent volume of distribution) 14.63 - 32.48 L[11]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The experimental protocols provided are representative and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's specifications and relevant scientific literature for detailed procedures and safety information.

References

4-trans-Hydroxy glibenclamide-13C,d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-trans-Hydroxy glibenclamide-13C,d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for this compound, a labeled active metabolite of the antidiabetic drug glibenclamide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

This compound is an isotopically labeled version of 4-trans-Hydroxy glibenclamide, a primary active metabolite of glibenclamide (also known as glyburide).[1][2][3][4] Glibenclamide is a second-generation sulfonylurea medication widely used in the management of type 2 diabetes mellitus.[1][5] The introduction of carbon-13 and deuterium (B1214612) labels makes this compound a valuable tool for pharmacokinetic and metabolic pathway studies, allowing for its precise tracing and quantification in biological systems.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorobenzene (B131634) ring, a sulfonylurea moiety, and a hydroxyl group at the 4-position of the cyclohexyl ring.[1] The isotopic labels are incorporated into the methoxy (B1213986) and cyclohexyl groups.

Chemical Structure Diagram

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
IUPAC Name 5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide[1]
Synonyms 4-trans-Hydroxycyclohexyl glyburide-13C,d4, 4-trans-Hydroxyglyburide-13C,d4[2][3]
Molecular Formula C₂₃H₂₈ClN₃O₆S[1]
Molecular Weight Approximately 515.0 g/mol [1]
CAS Number 23155-00-2 (for the unlabeled compound)[1][2][3]
Appearance White crystalline powder[1][2]
Melting Point 163 - 164 °C[1][2]
Solubility Soluble in DMSO and methanol[1][2][3]
Purity ≥97% (HPLC)[1][2]
InChI Key IUWSGCQEWOOQDN-DVTZPOFQSA-N[1]
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O[1]

Biological Activity and Mechanism of Action

As an active metabolite of glibenclamide, this compound is expected to exhibit similar pharmacological effects. The primary mechanism of action for sulfonylureas involves the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1][5] This process is initiated by the binding of the compound to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][4] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[1] Studies have suggested that hydroxylated metabolites like 4-trans-Hydroxy glibenclamide may have an enhanced binding affinity for the sulfonylurea receptor compared to the parent compound.[1]

Signaling Pathway for Insulin Secretion

signaling_pathway ligand 4-trans-Hydroxy glibenclamide-13C,d4 receptor SUR1 Subunit of K-ATP Channel ligand->receptor Binds to k_channel K-ATP Channel Closure receptor->k_channel Induces depolarization Membrane Depolarization k_channel->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel Opening depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_release Insulin Granule Exocytosis ca_influx->insulin_release Triggers

Caption: Simplified signaling pathway of insulin secretion induced by 4-trans-Hydroxy glibenclamide.

Experimental Protocols

The synthesis and analysis of this compound involve specialized chemical and analytical techniques.

Synthesis

The synthesis of this labeled compound is a multi-step process that typically involves:

  • Hydroxylation: Introduction of a hydroxyl group at the 4-trans position of the cyclohexyl ring of a glibenclamide precursor.

  • Isotopic Labeling: Incorporation of four deuterium atoms (d4) into the cyclohexyl ring and a carbon-13 atom (13C) into the methoxy group. This is often achieved using appropriately labeled starting materials or through specific chemical reactions.

Purification and Characterization

High-performance liquid chromatography (HPLC) is a standard method for the purification of the final compound to achieve high purity levels (typically ≥97%).[1][2]

The structural identity and purity of this compound are confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the precise location of the isotopic labels.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

Experimental Workflow: Synthesis and Analysis

experimental_workflow start Glibenclamide Precursor synthesis Multi-step Synthesis: - Hydroxylation - Isotopic Labeling (13C, d4) start->synthesis crude_product Crude Product synthesis->crude_product purification Purification (HPLC) crude_product->purification pure_product Pure 4-trans-Hydroxy glibenclamide-13C,d4 purification->pure_product analysis Structural Analysis pure_product->analysis nmr NMR Spectroscopy analysis->nmr Confirms Structure ms Mass Spectrometry analysis->ms Confirms Mass final_product Final Characterized Product nmr->final_product ms->final_product

References

An In-Depth Technical Guide to the Synthesis of Isotopically Labeled 4-trans-Hydroxy Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing isotopically labeled 4-trans-hydroxy glibenclamide, a crucial active metabolite of the anti-diabetic drug glibenclamide (also known as glyburide). The inclusion of isotopic labels, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is instrumental for a variety of research applications, including pharmacokinetic studies, metabolic fate determination, and as internal standards for quantitative analysis by mass spectrometry.

Introduction

Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form hydroxylated metabolites.[1][2] The major active metabolite is 4-trans-hydroxy glibenclamide, which retains significant hypoglycemic activity.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is critical for a complete pharmacological profile of glibenclamide. Isotopically labeled analogs of 4-trans-hydroxy glibenclamide are invaluable tools for these investigations.[5][6]

This guide outlines both chemical and biocatalytic approaches to the synthesis of this labeled compound, providing detailed (though generalized, due to the proprietary nature of some specific commercial syntheses) experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflows.

Synthetic Strategies

The synthesis of isotopically labeled 4-trans-hydroxy glibenclamide can be approached via two main routes:

  • Chemical Synthesis: This involves the multi-step synthesis of the 4-trans-hydroxy glibenclamide molecule, incorporating the isotopic label at a strategic point. This can be achieved by either starting with an isotopically labeled precursor or by introducing the label in a later synthetic step.

  • Biocatalytic Synthesis (Microbial Transformation): This method utilizes microorganisms, such as fungi from the Cunninghamella genus, which are known to hydroxylate a wide range of xenobiotics, including drugs.[7] By incubating isotopically labeled glibenclamide with these microorganisms, the desired hydroxylated and labeled metabolite can be produced.

Chemical Synthesis Approach

The chemical synthesis of 4-trans-hydroxy glibenclamide typically starts from glibenclamide or its precursors. The key challenge lies in the selective introduction of the hydroxyl group at the trans-4 position of the cyclohexyl ring.

Step 1: Synthesis of Isotopically Labeled Glibenclamide (Starting Material)

To synthesize the final labeled product, one can start with an isotopically labeled glibenclamide. For example, to introduce a ¹³C₆ label into the benzamido ring or a deuterium label on the cyclohexyl ring.

Example: Synthesis of [¹³C₆]-Glibenclamide

The synthesis of [¹³C₆]-glibenclamide can be adapted from known glibenclamide synthesis routes.[8] A plausible route involves the reaction of a [¹³C₆]-labeled 2-methoxy-5-chlorobenzoyl derivative with 2-phenylethylamine, followed by sulfonation and subsequent reaction with cyclohexyl isocyanate.

General Reaction Scheme:

cluster_reagents A [¹³C₆]-2-methoxy-5-chlorobenzoic acid B [¹³C₆]-2-methoxy-5-chlorobenzoyl chloride A->B C N-(2-phenylethyl)-[¹³C₆]-2-methoxy-5-chlorobenzamide B->C D 4-(2-(5-chloro-2-methoxy-[¹³C₆]-benzamido)ethyl)benzenesulfonamide C->D E [¹³C₆]-Glibenclamide D->E reagent1 SOCl₂ reagent2 2-Phenylethylamine reagent3 1. ClSO₃H 2. NH₃ reagent4 Cyclohexyl isocyanate

Caption: Synthetic pathway for [¹³C₆]-Glibenclamide.

Step 2: Hydroxylation of Isotopically Labeled Glibenclamide

The direct and selective chemical hydroxylation of the cyclohexyl ring of glibenclamide is challenging. A common strategy involves the use of a cyclohexyl precursor that already contains a protected hydroxyl group at the 4-position.

Illustrative Experimental Protocol for a Multi-step Chemical Synthesis:

  • Materials: Isotopically labeled cyclohexyl isocyanate precursor (e.g., from a deuterated cyclohexanol), 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide, suitable aprotic solvent (e.g., DMF), base (e.g., potassium tert-butoxide), and reagents for deprotection if necessary.

  • Procedure:

    • Dissolve the sulfonamide intermediate in the aprotic solvent under an inert atmosphere.

    • Add the base and stir for a specified time at a controlled temperature (e.g., 0-5°C).

    • Slowly add the isotopically labeled cyclohexyl isocyanate derivative.

    • Allow the reaction to proceed to completion, monitoring by a suitable technique like TLC or LC-MS.

    • Quench the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Purify the crude product using column chromatography or preparative HPLC.

    • If a protecting group was used, perform the deprotection step under appropriate conditions.

    • Characterize the final product by NMR and MS to confirm its structure and isotopic enrichment.

Biocatalytic Synthesis Approach (Microbial Transformation)

Microbial transformation offers a potentially more regio- and stereoselective method for the hydroxylation of glibenclamide. Fungi of the Cunninghamella species are known to possess cytochrome P450 enzymes capable of hydroxylating a variety of drug molecules.[7]

Experimental Workflow for Microbial Transformation

cluster_prep Culture Preparation cluster_biotransformation Biotransformation cluster_extraction Product Extraction cluster_purification Purification & Analysis A Inoculate Cunninghamella sp. spores into growth medium B Incubate with shaking (e.g., 2-3 days at 28°C) A->B C Add isotopically labeled Glibenclamide solution to the culture B->C D Continue incubation with shaking (e.g., for 72 hours) C->D E Separate mycelia from broth (e.g., by filtration or centrifugation) D->E F Extract broth and mycelia with an organic solvent (e.g., ethyl acetate) E->F G Combine organic extracts and evaporate solvent F->G H Purify by preparative HPLC G->H I Characterize by LC-MS and NMR H->I

Caption: Workflow for biocatalytic synthesis.

Illustrative Experimental Protocol for Microbial Transformation:
  • Microorganism and Culture Conditions: Cunninghamella elegans (or a similar species) is grown in a suitable liquid medium (e.g., potato dextrose broth) at an optimal temperature and pH with agitation.

  • Substrate Addition: A solution of the isotopically labeled glibenclamide in a water-miscible organic solvent (e.g., DMSO or ethanol) is added to the microbial culture.

  • Incubation: The culture is incubated for a period of time (typically 24-72 hours) to allow for the biotransformation to occur.

  • Extraction: The culture broth and mycelia are separated. Both are extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the parent drug and its metabolites.

  • Purification: The crude extract is concentrated and the 4-trans-hydroxy glibenclamide is purified using chromatographic techniques, most commonly preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: The purified product is analyzed by High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and isotopic incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the hydroxyl group.

Data Presentation

The following tables summarize typical quantitative data that would be generated during the synthesis and characterization of isotopically labeled 4-trans-hydroxy glibenclamide.

Table 1: Summary of a Hypothetical Chemical Synthesis of [¹³C₆, D₄]-4-trans-Hydroxy Glibenclamide

ParameterValueMethod of Determination
Starting Material[¹³C₆]-Glibenclamide-
Labeling ReagentDeuterated reducing agent-
Overall Yield35%Gravimetric
Chemical Purity>98%HPLC-UV
Isotopic Enrichment (¹³C)>99 atom %Mass Spectrometry
Isotopic Enrichment (D)>98 atom %Mass Spectrometry
Molecular FormulaC₂₃H₂₄D₄ClN₃O₆S-
Molecular Weight514.03 g/mol Mass Spectrometry

Table 2: Key Analytical Data for Characterization

Analytical TechniqueObserved DataInterpretation
¹H NMR Disappearance of specific proton signals in the cyclohexyl region.Confirmation of deuterium incorporation.
¹³C NMR Enhanced signals for the six carbons in the benzamido ring.Confirmation of ¹³C enrichment.
HRMS (ESI+) m/z [M+H]⁺ at 515.18xxConfirms the elemental composition and isotopic labeling.
HPLC Single major peak with a specific retention time.Indicates high purity of the final compound.

Conclusion

The synthesis of isotopically labeled 4-trans-hydroxy glibenclamide is a complex but essential process for advancing the understanding of glibenclamide's pharmacology. While chemical synthesis offers a more controlled, albeit potentially lengthy, route, biocatalytic methods present an attractive alternative for achieving high regio- and stereoselectivity in the critical hydroxylation step. The choice of method will depend on the desired labeling pattern, available resources, and the scale of the synthesis. The detailed characterization of the final product using a combination of chromatographic and spectroscopic techniques is paramount to ensure its suitability for its intended research applications.

References

Glibenclamide metabolism and formation of 4-trans-Hydroxy glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of Glibenclamide and the Formation of 4-trans-Hydroxy-glibenclamide

This technical guide provides a comprehensive overview of the metabolic pathways of glibenclamide, with a specific focus on the formation of its primary active metabolite, 4-trans-hydroxy-glibenclamide. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction to Glibenclamide

Glibenclamide, also known as glyburide (B1671678), is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is primarily achieved by stimulating insulin (B600854) release from pancreatic β-cells.[1][2] The efficacy and safety profile of glibenclamide are significantly influenced by its pharmacokinetic properties, particularly its extensive hepatic metabolism.[1] The drug is metabolized into two major active metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1][3] Understanding the intricacies of this metabolic conversion is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and overall therapeutic outcomes.

Chemical Structures:

  • Glibenclamide: C₂₃H₂₈ClN₃O₅S[4][5][6]

  • 4-trans-Hydroxy-glibenclamide: C₂₃H₂₈ClN₃O₆S[7][8][9]

Glibenclamide Metabolic Pathway

Glibenclamide is extensively metabolized in the liver, primarily through the Cytochrome P450 (CYP) enzyme system.[1] The main metabolic reaction is the hydroxylation of the cyclohexyl ring, leading to the formation of several metabolites.[10][11]

The two principal metabolites are 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), both of which possess some pharmacological activity.[1][10] In human liver microsomes, M1 is typically the major metabolite formed.[10] Other minor metabolites, such as 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4), have also been identified.[10][12]

Several CYP isoforms are involved in glibenclamide metabolism. While multiple studies confirm that CYP3A4 is the major enzyme responsible for its metabolism,[13][14] other enzymes like CYP2C9, CYP2C19, and CYP2C8 also contribute.[13][14] The involvement of CYP2C9 is particularly noteworthy, as genetic polymorphisms in the CYP2C9 gene can affect glibenclamide clearance and patient response.[1][15][16] Glibenclamide itself has been shown to be a potent competitive inhibitor of CYP2C9.[17]

Below is a diagram illustrating the primary metabolic pathway of glibenclamide.

Glibenclamide_Metabolism Glibenclamide Glibenclamide M1 4-trans-Hydroxy-glibenclamide (M1) (Major Metabolite) Glibenclamide->M1 Hydroxylation M2 3-cis-Hydroxy-glibenclamide (M2) (Major Metabolite) Glibenclamide->M2 Hydroxylation Other Other Hydroxylated Metabolites (M2a, M3, M4) Glibenclamide->Other Hydroxylation Enzymes CYP3A4 (Major) CYP2C9 CYP2C19 CYP2C8 Enzymes->Glibenclamide

Glibenclamide Metabolic Pathway

Quantitative Data on Glibenclamide Metabolism

The following tables summarize key quantitative data related to the metabolism of glibenclamide in human liver microsomes.

Table 1: Kinetic Parameters for Glibenclamide Metabolism

Tissue/Enzyme SystemMetabolite(s)Apparent Kₘ (μM)Vₘₐₓ (pmol/mg protein/min)Citation(s)
Human Hepatic MicrosomesTotal Metabolites4 - 12-[10]
Human Hepatic MicrosomesM1-80 ± 13[10]
Human Placental MicrosomesM5 (ethyl-hydroxy)-11[10]

Note: The study cited indicates a range for apparent Kₘ values across different metabolites and tissues.

Table 2: Relative Contribution of CYP Isoforms to Glibenclamide Metabolism

CYP IsoformContribution to Intrinsic Clearance (CLᵢₙₜ)MethodCitation(s)
CYP3A4~96.4%Relative Activity Factors[18]
CYP2C19~4.6%Relative Activity Factors[18]
CYP3A~50%Chemical Inhibition Study[13]
CYP2C19 & CYP2C8~50% (combined)Chemical Inhibition Study[13]

Note: Discrepancies in contributions can arise from different experimental methodologies (e.g., relative activity factors vs. chemical inhibition).

Experimental Protocols

This section details a generalized protocol for an in vitro study of glibenclamide metabolism using human liver microsomes. Such studies are fundamental for determining metabolic stability and identifying the enzymes involved.[19][20][21]

Objective

To determine the rate of formation of 4-trans-hydroxy-glibenclamide from glibenclamide upon incubation with human liver microsomes.

Materials and Reagents
  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL protein)

  • Glibenclamide

  • 4-trans-Hydroxy-glibenclamide (analytical standard)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System Solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution[19]

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade (for reaction termination)

  • Internal Standard (IS) solution (e.g., another sulfonylurea like glipizide)

  • Deionized water

  • Incubator or water bath (37°C)

  • Centrifuge

Experimental Procedure
  • Preparation of Solutions:

    • Thaw cryopreserved human liver microsomes on ice immediately before use.[19]

    • Prepare a stock solution of glibenclamide (e.g., 10 mM in DMSO) and create working solutions by diluting with buffer to achieve final desired concentrations (e.g., 1-100 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM NADPH solution in buffer.[19]

  • Incubation:

    • In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, and the HLM suspension (final protein concentration typically 0.2-1.0 mg/mL).

    • Add the glibenclamide working solution to the mixture.

    • Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.[19][21]

    • Initiate the metabolic reaction by adding the NADPH solution.[19]

    • Incubate at 37°C for a specified time course (e.g., with samples taken at 0, 5, 15, 30, and 60 minutes). The total incubation time should be within the linear range of metabolite formation.[19]

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume), which also contains the internal standard.[22] This step precipitates the microsomal proteins.

    • Vortex the samples vigorously.

    • Centrifuge the tubes (e.g., at >3000 rpm for 10 minutes) to pellet the precipitated protein.[19][22]

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Controls:

    • Negative Control (No NADPH): Replace the NADPH solution with buffer to ensure metabolism is NADPH-dependent.[19][22]

    • Time Zero Control: Terminate the reaction immediately after adding NADPH to account for any non-enzymatic degradation.[19]

    • Control without Microsomes: To check for chemical instability of glibenclamide in the incubation buffer.

Analytical Method
  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[12]

  • Monitor the parent drug (glibenclamide) and the metabolite (4-trans-hydroxy-glibenclamide).

  • Quantify the concentration of the metabolite by comparing its peak area ratio to the internal standard against a standard curve prepared with the analytical standard.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_analysis 4. Analysis prep_mics Thaw Human Liver Microsomes (HLM) mix Combine HLM, Buffer, MgCl₂, Glibenclamide prep_mics->mix prep_subs Prepare Glibenclamide Working Solutions prep_subs->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn pre_inc Pre-incubate at 37°C (5 min) mix->pre_inc pre_inc->start_rxn inc_time Incubate at 37°C (Time Course: 0-60 min) start_rxn->inc_time terminate Terminate with Acetonitrile + Internal Standard inc_time->terminate vortex Vortex terminate->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantify Metabolite Formation Rate lcms->quant

In Vitro Glibenclamide Metabolism Workflow

References

The Pharmacological Profile of 4-trans-Hydroxy Glibenclamide: An Active Metabolite with Significant Hypoglycemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic action is primarily attributed to the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, the pharmacological activity of its metabolites, particularly 4-trans-hydroxy-glibenclamide (M1), has been a subject of considerable investigation. This technical guide provides an in-depth analysis of the pharmacological activity of 4-trans-hydroxy-glibenclamide, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing key pathways and workflows. Evidence strongly indicates that M1 is not an inactive byproduct but a pharmacologically active metabolite that significantly contributes to the overall hypoglycemic effect of the parent drug.

Introduction

Glibenclamide undergoes extensive hepatic metabolism, primarily through hydroxylation, resulting in the formation of two main metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1] Historically, these metabolites were often considered to have low or negligible hypoglycemic activity. However, subsequent clinical and preclinical studies have challenged this notion, demonstrating that M1, in particular, possesses considerable insulin-releasing and blood glucose-lowering capabilities.[1][2][3] Understanding the pharmacological profile of 4-trans-hydroxy-glibenclamide is crucial for a comprehensive assessment of glibenclamide's therapeutic and safety profile, especially in patient populations with altered drug metabolism or renal function.

Pharmacological Activity and Mechanism of Action

The primary mechanism of action for 4-trans-hydroxy-glibenclamide, similar to its parent compound, is the stimulation of insulin secretion from pancreatic β-cells.[2][3] This process is initiated by the binding of the metabolite to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[4]

The binding of 4-trans-hydroxy-glibenclamide to SUR1 leads to the closure of the K-ATP channels. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent opening of voltage-gated calcium channels allows for an influx of extracellular calcium. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.[4]

cluster_extracellular Extracellular Space cluster_cell_membrane β-Cell Membrane cluster_intracellular Intracellular Space 4_trans_Hydroxy_glibenclamide 4-trans-Hydroxy- glibenclamide SUR1 SUR1 4_trans_Hydroxy_glibenclamide->SUR1 Binds to Kir6_2 Kir6.2 (K-ATP Channel) SUR1->Kir6_2 Inhibits Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers start Start prep_membranes Prepare SUR1-expressing cell membranes start->prep_membranes setup_assay Set up binding assay (membranes, [³H]glibenclamide, competitor) prep_membranes->setup_assay incubate Incubate to equilibrium setup_assay->incubate filtrate Filtrate to separate bound and free radioligand incubate->filtrate count Scintillation counting filtrate->count analyze Analyze data (IC50 and Ki calculation) count->analyze end End analyze->end start Start isolate_islets Isolate and culture pancreatic islets start->isolate_islets pre_incubate Pre-incubate islets in low glucose isolate_islets->pre_incubate stimulate Stimulate islets with test compounds pre_incubate->stimulate incubate Incubate at 37°C stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_insulin Measure insulin concentration (ELISA) collect_supernatant->measure_insulin analyze Analyze and plot data measure_insulin->analyze end End analyze->end

References

The Contribution of 4-trans-Hydroxyglibenclamide to the Therapeutic Action of Glibenclamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. However, the in vivo activity of glibenclamide is not solely dependent on the parent compound. Following administration, glibenclamide undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 4-trans-hydroxyglibenclamide (M1) has been identified as a pharmacologically active metabolite that significantly contributes to the overall glucose-lowering effect of its parent drug. This technical guide provides an in-depth analysis of the role of 4-trans-hydroxyglibenclamide in the mechanism of action of glibenclamide, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Glibenclamide exerts its hypoglycemic effect by binding with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1][2] This interaction inhibits the channel's activity, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[1][2] The biotransformation of glibenclamide is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor, alongside CYP2C9, CYP2C19, CYP3A7, and CYP3A5.[3][4][5][6][7] This metabolic process generates two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2).[4][5] This guide focuses on the M1 metabolite, which has demonstrated significant hypoglycemic activity and contributes to the therapeutic and potential adverse effects of glibenclamide.

Glibenclamide Metabolism and the Formation of 4-trans-Hydroxyglibenclamide

The metabolic conversion of glibenclamide to 4-trans-hydroxyglibenclamide is a critical step in its pharmacology. This hydroxylation reaction, predominantly catalyzed by CYP3A4, introduces a hydroxyl group onto the cyclohexyl ring of the glibenclamide molecule.[3][4][6]

Glibenclamide_Metabolism Glibenclamide Glibenclamide M1 4-trans-Hydroxyglibenclamide (M1) (Active Metabolite) Glibenclamide->M1 Hydroxylation CYP3A4 CYP3A4 (Major) CYP2C9, CYP2C19 (Minor) CYP3A4->Glibenclamide

Figure 1: Metabolic pathway of glibenclamide.

Mechanism of Action of Glibenclamide and 4-trans-Hydroxyglibenclamide

Both glibenclamide and its active metabolite, 4-trans-hydroxyglibenclamide, share the same molecular target: the SUR1 subunit of the KATP channel.[8] By binding to SUR1, they induce the closure of the associated Kir6.2 pore-forming subunit, initiating a cascade of events that culminates in insulin release.

Insulin_Secretion_Pathway cluster_beta_cell Pancreatic β-Cell cluster_membrane Cell Membrane KATP KATP Channel (SUR1 + Kir6.2) Depolarization Membrane Depolarization KATP->Depolarization Closure Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Glibenclamide Glibenclamide or 4-trans-Hydroxyglibenclamide Glibenclamide->KATP Binds to SUR1

Figure 2: Mechanism of sulfonylurea-induced insulin secretion.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic properties of glibenclamide and 4-trans-hydroxyglibenclamide.

Table 1: Comparative Pharmacodynamics

ParameterGlibenclamide4-trans-Hydroxyglibenclamide (M1)Reference(s)
IC₅₀ (inhibition of [³H]glibenclamide binding) -0.95 nM (high affinity), 100 nM (low affinity)[8]
Hypoglycemic Effect (% blood glucose reduction vs placebo) ~23.8% (oral), ~19.9% (IV)~18.2% (IV)[9]

Table 2: Comparative Pharmacokinetics in Healthy Humans (3.5 mg intravenous dose)

ParameterGlibenclamide4-trans-Hydroxyglibenclamide (M1)Reference(s)
Volume of Distribution (Vd) 7.44 ± 1.53 L20.8 ± 8.4 L[10]
Total Clearance (CL) 4.42 ± 0.56 L/h11.9 ± 1.7 L/h[10]
Renal Clearance -13.5 ± 3.7 L/h[10]

Table 3: Pharmacokinetics following a single 7mg oral dose of Glibenclamide in patients with normal vs. impaired renal function

ParameterNormal Renal FunctionImpaired Renal FunctionReference(s)
Glibenclamide Cmax HigherLower[11]
Glibenclamide AUC HigherLower[11]
4-trans-Hydroxyglibenclamide (M1) Cmax 16-57 ng/mL24-85 ng/mL[11]
4-trans-Hydroxyglibenclamide (M1) AUC LowerHigher[11]

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for SUR1 Affinity

This protocol details the methodology to determine the binding affinity of 4-trans-hydroxyglibenclamide to the SUR1 subunit by measuring its ability to displace a radiolabeled ligand, such as [³H]glibenclamide.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from SUR1-expressing cells) start->prep_membranes incubation Incubate Membranes with: - [³H]glibenclamide (fixed concentration) - Varying concentrations of 4-trans-hydroxyglibenclamide prep_membranes->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (calculate IC₅₀ and Ki values) scintillation->analysis end End analysis->end

Figure 3: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing SUR1 (e.g., from transfected HEK293 cells or insulinoma cell lines).

  • [³H]glibenclamide (radioligand).

  • Unlabeled 4-trans-hydroxyglibenclamide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Filtration manifold, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing SUR1 in a suitable buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction: In reaction tubes, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [³H]glibenclamide (usually at or below its Kd), and varying concentrations of unlabeled 4-trans-hydroxyglibenclamide. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled glibenclamide).

  • Incubation: Incubate the reactions at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a filtration manifold. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Inside-Out Patch-Clamp Electrophysiology

This protocol describes the use of the inside-out patch-clamp technique to directly measure the effect of 4-trans-hydroxyglibenclamide on the activity of single KATP channels.

Patch_Clamp_Workflow start Start prepare_cells Prepare Cells (e.g., pancreatic β-cells or KATP-expressing Xenopus oocytes) start->prepare_cells form_seal Form a Gigaohm Seal between the patch pipette and cell membrane prepare_cells->form_seal excise_patch Excise the Membrane Patch (Inside-out configuration) form_seal->excise_patch record_baseline Record Baseline KATP Channel Activity excise_patch->record_baseline apply_compound Apply 4-trans-Hydroxyglibenclamide to the bath solution (intracellular side) record_baseline->apply_compound record_effect Record KATP Channel Activity in the presence of the compound apply_compound->record_effect analyze_data Analyze Data (Open probability, mean open/closed times) record_effect->analyze_data end End analyze_data->end

Figure 4: Workflow for an inside-out patch-clamp experiment.

Materials:

  • Isolated pancreatic β-cells or a cell line expressing KATP channels.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette (extracellular) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4 with KOH).

  • Bath (intracellular) solution (e.g., in mM: 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH), with and without ATP and the test compound.

  • 4-trans-hydroxyglibenclamide stock solution.

Procedure:

  • Cell Preparation: Plate isolated cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Patch Excision: Retract the pipette to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV). Record single-channel currents in a control bath solution.

  • Compound Application: Perfuse the bath with a solution containing 4-trans-hydroxyglibenclamide at various concentrations.

  • Data Acquisition and Analysis: Record channel activity in the presence of the compound. Analyze the data to determine changes in channel open probability (NPo), mean open time, and mean closed time.

Insulin Secretion Assay from Pancreatic β-Cells

This protocol outlines a method to measure insulin secretion from isolated pancreatic islets or β-cell lines in response to 4-trans-hydroxyglibenclamide.

Insulin_Secretion_Workflow start Start isolate_islets Isolate Pancreatic Islets or Culture β-Cell Line start->isolate_islets preincubation Pre-incubate in Low Glucose Buffer isolate_islets->preincubation stimulation Incubate with Test Compounds: - Control (low/high glucose) - Glibenclamide - 4-trans-Hydroxyglibenclamide preincubation->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant measure_insulin Measure Insulin Concentration (e.g., ELISA or RIA) collect_supernatant->measure_insulin normalize_data Normalize to Total Insulin Content (from cell lysates) measure_insulin->normalize_data analyze_results Analyze and Compare Insulin Secretion Levels normalize_data->analyze_results end End analyze_results->end

Figure 5: Experimental workflow for an insulin secretion assay.

Materials:

  • Isolated pancreatic islets or a β-cell line (e.g., INS-1, MIN6).

  • Krebs-Ringer bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • Glibenclamide and 4-trans-hydroxyglibenclamide stock solutions.

  • Acid-ethanol solution for cell lysis.

  • Insulin immunoassay kit (ELISA or RIA).

Procedure:

  • Cell Preparation: If using islets, isolate them from the pancreas by collagenase digestion. If using a cell line, culture the cells to an appropriate confluency.

  • Pre-incubation: Wash the islets/cells with KRB buffer containing low glucose and pre-incubate for a period (e.g., 30-60 minutes) to allow them to equilibrate and establish a basal rate of insulin secretion.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing the test compounds: a negative control (low glucose), a positive control (high glucose), glibenclamide, and 4-trans-hydroxyglibenclamide at various concentrations. Incubate for a defined period (e.g., 60 minutes).

  • Sample Collection: At the end of the incubation, collect the supernatant, which contains the secreted insulin.

  • Cell Lysis: Lyse the cells with acid-ethanol to extract the total intracellular insulin content.

  • Insulin Measurement: Measure the insulin concentration in the supernatant and the cell lysate using an appropriate immunoassay.

  • Data Analysis: Express the secreted insulin as a percentage of the total insulin content to normalize for variations in cell number. Compare the insulin secretion in response to 4-trans-hydroxyglibenclamide with the controls and with glibenclamide.

Discussion and Conclusion

The available evidence strongly indicates that 4-trans-hydroxyglibenclamide is not an inactive byproduct but an active metabolite that significantly contributes to the pharmacological profile of glibenclamide. Its ability to inhibit the KATP channel and stimulate insulin secretion, coupled with its distinct pharmacokinetic profile, has important clinical implications.

The data presented in this guide highlight that 4-trans-hydroxyglibenclamide possesses potent activity at the SUR1 receptor, as evidenced by its nanomolar IC₅₀ values for inhibiting [³H]glibenclamide binding.[8] Furthermore, in vivo studies in humans have confirmed its hypoglycemic effect.[9] The pharmacokinetic differences between the parent drug and its M1 metabolite, particularly the larger volume of distribution and the altered clearance in patients with renal impairment, suggest that the metabolite may have a prolonged duration of action and could contribute to the risk of hypoglycemia, especially in certain patient populations.[10][11]

For researchers and professionals in drug development, a thorough understanding of the contribution of active metabolites like 4-trans-hydroxyglibenclamide is crucial. It underscores the importance of characterizing the pharmacological and pharmacokinetic profiles of major metabolites of new chemical entities. The experimental protocols detailed in this guide provide a framework for conducting such investigations, enabling a more comprehensive assessment of a drug's overall efficacy and safety profile. Future research should aim to further elucidate the precise binding kinetics of 4-trans-hydroxyglibenclamide to the SUR1 receptor and to explore its potential off-target effects compared to the parent compound. Such studies will provide a more complete picture of the therapeutic window and potential liabilities of glibenclamide and inform the development of next-generation sulfonylureas with improved safety profiles.

References

Commercial Suppliers and Technical Guide for 4-trans-Hydroxy glibenclamide-13C,d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-trans-Hydroxy glibenclamide-13C,d4, a key isotopically labeled metabolite of the anti-diabetic drug glibenclamide (also known as glyburide). This guide is intended for researchers in drug metabolism, pharmacokinetics, and diabetes research. It includes a summary of commercial suppliers, detailed experimental protocols for the analysis and study of glibenclamide and its metabolites, and a visualization of the relevant signaling pathway.

Commercial Suppliers of this compound and Related Compounds

For researchers seeking to procure this compound and related compounds for their studies, the following table summarizes the offerings from various commercial suppliers. It is important to note that availability and product specifications may change, and direct inquiry with the suppliers is recommended.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaPurity
EvitaChem This compoundEVT-1250682823155-00-2C₂₃H₂₄¹³C₄D₄ClN₃O₆S≥97% (HPLC)[1]
MedChemExpress This compoundHY-117160S2Not SpecifiedNot SpecifiedNot Specified[2]
Cayman Chemical rac-trans-4-hydroxy Glyburide3375223155-00-2C₂₃H₂₈ClN₃O₆S≥98%
Chemodex 4-trans-Hydroxy-glibenclamideCDX-H002723155-00-2Not Specified≥97% (HPLC)
Pharmaffiliates rac trans-4-Hydroxy Glyburide-13C,d3PA STI 0491701217639-30-9C₂₂¹³CH₂₅D₃ClN₃O₆SNot Specified

Glibenclamide's Mechanism of Action: Signaling Pathway

Glibenclamide and its active metabolite, 4-trans-Hydroxy glibenclamide, exert their primary pharmacological effect by modulating insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of the ATP-sensitive potassium (KATP) channel. The following diagram illustrates this signaling pathway.

Glibenclamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glycolysis Glycolysis GLUT2->Glycolysis KATP_Channel KATP Channel (SUR1/Kir6.2) Depolarization Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ VGCC->Ca_influx ATP_increase ↑ ATP/ADP Ratio Glycolysis->ATP_increase ATP_increase->KATP_Channel Inhibition Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Glibenclamide Glibenclamide or 4-trans-Hydroxy glibenclamide Glibenclamide->KATP_Channel Inhibition

Caption: Glibenclamide-induced insulin secretion pathway in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Analysis of Glibenclamide and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of glibenclamide and its hydroxy metabolites in human plasma.[3][4]

Experimental Workflow

HPLC_Workflow Start Start Plasma_Sample Plasma Sample Collection Start->Plasma_Sample Protein_Precipitation Protein Precipitation (e.g., with methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection into HPLC System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection UV or Fluorescence Detection Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End End Data_Analysis->End Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture on Coverslips Start->Cell_Culture Solution_Prep Prepare Intra- & Extracellular Solutions Cell_Culture->Solution_Prep Pipette_Pulling Pull Borosilicate Glass Pipettes Solution_Prep->Pipette_Pulling Gigaohm_Seal Approach Cell and Form Gigaohm Seal Pipette_Pulling->Gigaohm_Seal Whole_Cell_Config Rupture Membrane for Whole-Cell Configuration Gigaohm_Seal->Whole_Cell_Config Baseline_Recording Record Baseline KATP Currents Whole_Cell_Config->Baseline_Recording Drug_Application Apply 4-trans-Hydroxy glibenclamide Baseline_Recording->Drug_Application Record_Inhibition Record Inhibition of KATP Currents Drug_Application->Record_Inhibition Data_Analysis Analyze Current Inhibition (IC50) Record_Inhibition->Data_Analysis End End Data_Analysis->End Metabolism_Workflow Start Start Incubation_Setup Prepare Incubation Mixture: Microsomes, Glibenclamide, Buffer Start->Incubation_Setup Pre-incubation Pre-incubate at 37°C Incubation_Setup->Pre-incubation Initiate_Reaction Initiate Reaction with NADPH Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C with Shaking Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (e.g., with cold acetonitrile) Incubation->Terminate_Reaction Centrifugation Centrifuge to Pellet Protein Terminate_Reaction->Centrifugation Supernatant_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Supernatant_Analysis Metabolite_Quantification Quantify 4-trans-Hydroxy glibenclamide Supernatant_Analysis->Metabolite_Quantification End End Metabolite_Quantification->End

References

4-trans-Hydroxy glibenclamide-13C,d4 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 4-trans-Hydroxy glibenclamide-13C,d4, a key isotopically labeled active metabolite of the antidiabetic drug glibenclamide. This document is intended to serve as a detailed reference, akin to a Certificate of Analysis, for laboratory use.

Compound Information

This compound is a derivative of glibenclamide, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] The incorporation of stable isotopes (¹³C and deuterium) makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for its unambiguous detection and quantification.[1] It is primarily used as an internal standard in analytical methods such as HPLC, NMR, GC-MS, or LC-MS for the quantitative analysis of its non-labeled counterpart.[2]

Table 1: General Properties

PropertySpecification
Chemical Name 5-chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide-13C,d4
Synonyms 4-trans-hydroxycyclohexyl Glyburide-13C,d4, this compound
CAS Number 23155-00-2 (unlabeled)
Molecular Formula C₂₂¹³CH₂₄d₄ClN₃O₆S
Molecular Weight Approximately 515.02 g/mol [2]
Appearance White crystalline powder[2]
Solubility Soluble in DMSO and methanol[1][2]
Melting Point 163 - 164 °C[1][2]

Analytical Data

The following table summarizes the typical analytical results for a representative batch of this compound.

Table 2: Representative Analytical Results

TestMethodSpecificationResult
Purity HPLC≥97%Conforms
Identity ¹H-NMRConforms to structureConforms
Mass Identity Mass SpectrometryConforms to isotopic labelingConforms

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of glibenclamide and its metabolites.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Eclipse XDB C18 or equivalent (e.g., Waters Atlantis T3 C18, Phenomenex Gemini-NX C18).[3]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, 20 mM, pH 4.0).[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Procedure: A solution of the test article is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and isotopic labeling of the compound.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or other suitable deuterated solvent.

  • Procedure: A sample of the compound is dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed for chemical shifts, coupling constants, and peak integrations to confirm the expected molecular structure and the positions of the isotopic labels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

LC-MS/MS is a highly sensitive and specific method for confirming the identity and can be used for the quantification of this compound.[1]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Chromatographic Conditions:

    • Column: Acquity UPLC® BEH C18 or equivalent.[4]

    • Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[4]

    • Flow Rate: 150 µL/min.[4]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the labeled compound, confirming its identity and differentiating it from the unlabeled form.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

cluster_synthesis Synthesis cluster_analysis Analytical Characterization Glibenclamide Glibenclamide Hydroxylation Hydroxylation Glibenclamide->Hydroxylation IsotopicLabeling Isotopic Labeling (13C, d4) Hydroxylation->IsotopicLabeling Product This compound IsotopicLabeling->Product HPLC HPLC (Purity) Product->HPLC Purity Assessment NMR NMR (Identity & Structure) Product->NMR Structural Confirmation MS Mass Spectrometry (Isotopic Identity) Product->MS Identity Verification

Caption: Synthesis and analytical workflow for this compound.

Pharmacological Signaling Pathway

As an active metabolite of glibenclamide, this compound is involved in the stimulation of insulin (B600854) secretion.

Metabolite This compound SUR1 SUR1 Subunit of ATP-sensitive K+ Channel Metabolite->SUR1 Binds to K_channel K+ Channel Closure SUR1->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release

Caption: Mechanism of action for insulin secretion by 4-trans-Hydroxy glibenclamide.

References

In-Vitro Metabolism of Glibenclamide to Hydroxylated Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro metabolism of glibenclamide, a second-generation sulfonylurea widely used in the treatment of type 2 diabetes. The focus is on the formation of its hydroxylated metabolites, which are known to possess pharmacological activity. This document details the key enzymes involved, quantitative metabolic data, and comprehensive experimental protocols for studying these biotransformation pathways.

Introduction to Glibenclamide Metabolism

Glibenclamide, also known as glyburide (B1671678), is extensively metabolized in the liver, primarily through hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.[1] This metabolic conversion is a critical determinant of the drug's pharmacokinetic profile and can be a source of inter-individual variability in patient response. The primary products of this metabolism are hydroxylated derivatives, with the two major metabolites being 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2b).[1][2] These metabolites are not inert; they exhibit hypoglycemic effects, contributing to the overall therapeutic and potential adverse effects of glibenclamide treatment.[2] Understanding the in-vitro metabolism of glibenclamide is therefore essential for drug development, drug-drug interaction studies, and personalized medicine approaches.

Key Enzymes in Glibenclamide Hydroxylation

The in-vitro hydroxylation of glibenclamide is a multi-enzyme process, with several CYP isoforms contributing to the formation of its metabolites. While there is some variation in the reported primary enzyme, a consensus points to significant roles for CYP3A4 and CYP2C9.[3][4][5] Other enzymes, including CYP2C19, CYP2C8, and CYP3A5, have also been shown to participate in its metabolism.[1][5]

The relative contribution of each enzyme can be influenced by the specific metabolite being formed and the experimental conditions. For instance, some studies suggest that CYP3A4 is the major enzyme responsible for the overall metabolism of glibenclamide, while others highlight the significant role of CYP2C9, particularly in the context of genetic polymorphisms that can affect enzyme activity and patient response.[4][5][6]

Quantitative Data on Glibenclamide Metabolism

The following tables summarize the available quantitative data on the in-vitro metabolism of glibenclamide. These kinetic parameters are crucial for predicting the in-vivo clearance and potential for drug-drug interactions.

Table 1: Michaelis-Menten Kinetic Parameters for Glibenclamide Metabolism in Human Liver Microsomes

MetaboliteApparent Km (μM)Apparent Vmax (pmol/mg protein/min)Source
4-trans-hydroxyglibenclamide (M1)3.2 - 3.880 ± 13[6][7]
3-cis-hydroxyglibenclamide (M2b)3.2 - 3.8Not Reported[7]
Other Hydroxylated Metabolites (M3, M4, M5)7.4 - 8.0Not Reported[7]

Table 2: Intrinsic Clearance (CLint) of Glibenclamide by Recombinant Human CYP Isoforms

CYP IsoformIntrinsic Clearance (Vmax/Km)Relative ContributionSource
CYP3A44-17 times greater than other isoformsMajor[5]
CYP2C19Significantly lower than CYP3A4Minor to Moderate[5]
CYP3A5Significantly lower than CYP3A4Minor[5]
CYP2C8Significantly lower than CYP3A4Minor[5]
CYP2C91/1Significantly lower than CYP3A4Minor[5]
CYP2C92/2Significantly lower than CYP3A4Minor[5]
CYP2C93/3Significantly lower than CYP3A4Minor[5]

Experimental Protocols

This section provides detailed methodologies for conducting in-vitro metabolism studies of glibenclamide.

In-Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of glibenclamide using a pool of human liver microsomes.

Materials:

  • Glibenclamide

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., glipizide (B1671590) or a deuterated glibenclamide analog)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.125 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add glibenclamide (at various concentrations to determine kinetic parameters, or a single concentration for metabolic stability) to the pre-incubated mixture to initiate the metabolic reaction. The total reaction volume is typically 250 µL to 1 mL.[7]

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 45-60 minutes).[7] The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to precipitate the proteins. Collect the supernatant for subsequent analysis by LC-MS/MS.

Analysis of Glibenclamide and its Metabolites by LC-MS/MS

This protocol outlines a general method for the quantification of glibenclamide and its hydroxylated metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of around 0.5 mL/min is often employed.[8]

  • Injection Volume: Typically 10-50 µL.[8]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for glibenclamide and its metabolites.

  • Ion Transitions:

    • Glibenclamide: Specific transitions need to be determined based on the instrument.

    • Hydroxylated Metabolites (e.g., M1, M2b): The precursor ion will be the protonated molecule [M+H]+, and product ions will be specific fragments.

Quantification:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of glibenclamide and its hydroxylated metabolites into a blank matrix (e.g., quenched incubation buffer without substrate).

  • Construction of Calibration Curve: Analyze the calibration standards using the LC-MS/MS method and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Sample Analysis: Analyze the supernatant from the in-vitro incubation samples and determine the concentrations of glibenclamide and its metabolites using the calibration curve.

Visualizations

Metabolic Pathway of Glibenclamide

Glibenclamide_Metabolism cluster_CYPs Cytochrome P450 Enzymes Glibenclamide Glibenclamide M1 4-trans-hydroxyglibenclamide (M1) Glibenclamide->M1 M2b 3-cis-hydroxyglibenclamide (M2b) Glibenclamide->M2b Other_Metabolites Other Hydroxylated Metabolites Glibenclamide->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Glibenclamide CYP2C9 CYP2C9 CYP2C9->Glibenclamide CYP2C19 CYP2C19 CYP2C19->Glibenclamide Other_CYPs Other CYPs (e.g., CYP2C8, CYP3A5) Other_CYPs->Glibenclamide

Caption: Metabolic pathway of glibenclamide to its hydroxylated metabolites.

Experimental Workflow for In-Vitro Metabolism Study

Experimental_Workflow cluster_Incubation In-Vitro Incubation cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Preparation Prepare Incubation Mixture (HLM, Buffer, NADPH system) Preincubation Pre-incubate at 37°C Preparation->Preincubation Initiation Add Glibenclamide Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Quench Reaction (Acetonitrile + Internal Standard) Incubation->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject Sample into LC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantify Metabolites (using Calibration Curve) Detection->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: Workflow for studying in-vitro glibenclamide metabolism.

References

Methodological & Application

Application Note: Quantification of 4-trans-Hydroxy Glibenclamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of 4-trans-Hydroxy glibenclamide, the active metabolite of the anti-diabetic drug glibenclamide, in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in the field of drug development.

Introduction

Glibenclamide is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form two main active metabolites: 4-trans-hydroxy glibenclamide (M1) and 3-cis-hydroxy glibenclamide.[1] Given that these metabolites exhibit pharmacological activity, their accurate quantification in biological matrices is crucial for a comprehensive understanding of the drug's overall pharmacokinetic and pharmacodynamic profile. This application note provides a detailed protocol for the quantification of 4-trans-Hydroxy glibenclamide in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
Sample Preparation

A protein precipitation method is employed for the extraction of 4-trans-Hydroxy glibenclamide from human plasma.[1]

  • To 400 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Glibenclamide-d11 in methanol).

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium acetate (pH 5.0) and methanol.[1]

  • Filter the reconstituted sample through a 0.22 µm filter prior to LC-MS/MS analysis.

Liquid Chromatography

Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent[1] Mobile Phase A: 5 mM Ammonium Acetate in water, pH 5.0 Mobile Phase B: Methanol Gradient: Isocratic at 50% B[1] Flow Rate: 0.8 mL/min[1] Column Temperature: 40°C[1] Injection Volume: 50 µL[1]

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-trans-Hydroxy glibenclamide510.2385.220025
Glibenclamide-d11 (IS)505.0369.020020

Note: The exact collision energy may require optimization depending on the instrument used.

Quantitative Data

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The data is compiled from a published study.[1]

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
4-trans-Hydroxy glibenclamidePlasma0.102 - 1640.102> 0.99
4-trans-Hydroxy glibenclamideUrine0.989 - 4940.989> 0.99

Table 3: Accuracy and Precision

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
4-trans-Hydroxy glibenclamidePlasmaLow0.818< 14< 1486 - 114
4-trans-Hydroxy glibenclamidePlasmaMedium81.8< 14< 1486 - 114
4-trans-Hydroxy glibenclamidePlasmaHigh164< 14< 1486 - 114
4-trans-Hydroxy glibenclamideUrineLow4.94< 14< 1494 - 105
4-trans-Hydroxy glibenclamideUrineMedium198< 14< 1494 - 105
4-trans-Hydroxy glibenclamideUrineHigh494< 14< 1494 - 105

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of glibenclamide and the experimental workflow for the quantification of its metabolite, 4-trans-Hydroxy glibenclamide.

cluster_0 Metabolic Pathway Glibenclamide Glibenclamide CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Glibenclamide->CYP450 Metabolite 4-trans-Hydroxy glibenclamide CYP450->Metabolite

Caption: Metabolic conversion of glibenclamide.

cluster_1 Experimental Workflow Sample Plasma Sample Collection Preparation Protein Precipitation (Acetonitrile) Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: LC-MS/MS quantification workflow.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific protocol for the quantification of 4-trans-Hydroxy glibenclamide in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes & Protocols for the Use of 4-trans-Hydroxy glibenclamide-13C,d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-trans-Hydroxy glibenclamide-13C,d4 as an internal standard (IS) in the quantitative analysis of 4-trans-Hydroxy glibenclamide, a primary metabolite of the anti-diabetic drug glibenclamide. The protocols detailed below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common platform for bioanalytical studies.

Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative bioanalysis using LC-MS/MS as they exhibit nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization.[1][2][3][4] The use of a ¹³C and deuterium-labeled internal standard like this compound can significantly improve the accuracy and precision of analytical methods.[2]

Analyte and Internal Standard Information

CompoundChemical NameMolecular Formula
Analyte 4-trans-Hydroxy glibenclamideC₂₃H₂₈ClN₃O₆S
Internal Standard 4-trans-Hydroxy glibenclamide-¹³C,d₄¹³C¹²C₂₂H₂₄D₄ClN₃O₆S

Experimental Protocols

The following protocols are adapted from established methods for the analysis of glibenclamide and its metabolites in biological matrices.[4][5] Researchers should perform in-house validation to ensure the method meets the specific requirements of their study.

Materials and Reagents
  • 4-trans-Hydroxy glibenclamide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, analytical grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Human plasma (or other relevant biological matrix)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 4-trans-Hydroxy glibenclamide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the 4-trans-Hydroxy glibenclamide stock solution with a suitable solvent mixture (e.g., 50:50 Methanol:Water) to create a series of calibration standards.

    • Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting analytes from plasma samples.[2]

  • Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown study sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A and equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined experimentally for both analyte and IS
Product Ion (Q3) To be determined experimentally for both analyte and IS
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Note: The specific m/z transitions for 4-trans-Hydroxy glibenclamide and its ¹³C,d₄-labeled internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer. The precursor ion will correspond to the [M+H]⁺ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell.

Data Presentation: Method Validation Parameters

The following table summarizes typical acceptance criteria for a bioanalytical method validation according to regulatory guidelines.[6] Actual data would be generated during the validation of the method described above.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be within acceptable limits
Stability Analyte stable under various storage and handling conditions

Signaling Pathways and Experimental Workflows

Glibenclamide Metabolism

Glibenclamide is metabolized in the liver to its major active metabolite, 4-trans-Hydroxy glibenclamide.[7] This metabolic pathway is crucial for the drug's pharmacokinetic profile.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Liver Liver (CYP Enzymes) Glibenclamide->Liver Metabolite 4-trans-Hydroxy glibenclamide Liver->Metabolite Metabolism

Caption: Metabolic pathway of glibenclamide to 4-trans-Hydroxy glibenclamide.

Experimental Workflow for Sample Analysis

The following diagram illustrates the logical flow of the analytical procedure from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike_IS Spike with 4-trans-Hydroxy glibenclamide-13C,d4 (IS) Plasma->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 4-trans-Hydroxy glibenclamide Calibration->Quantification

Caption: Workflow for the quantitative analysis of 4-trans-Hydroxy glibenclamide.

References

Application Note and Protocol for the Analysis of Glibenclamide and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] It stimulates insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.[2] Monitoring the plasma concentrations of glibenclamide and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure efficacy and prevent adverse effects like hypoglycemia. Glibenclamide is extensively metabolized in the liver, primarily by CYP3A4, to two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2b).[3] This document provides a detailed protocol for the simultaneous quantification of glibenclamide and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of glibenclamide and its metabolites from various validated methods.

Table 1: LC-MS/MS Method Parameters for Glibenclamide Analysis

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 6.67 - 5001.5 - 50010 - 400
Lower Limit of Quantification (LLOQ) (ng/mL) 6.671.510
Internal Standard (IS) GliclazideGliquidoneFlufenamic acid
Recovery (%) > 90%98.1 ± 2.8%> 91.5%
Intra-day Precision (RSD%) < 8%3.4 - 15.4%1.4 - 5.9%
Inter-day Precision (RSD%) < 8%3.4 - 15.4%5.8 - 6.6%
Reference [4][5][6]

Table 2: LC-MS/MS Parameters for Glibenclamide and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ in Plasma (ng/mL)
Glibenclamide 494.2368.91.02
M1 (4-trans-hydroxycyclohexyl glyburide) 510.2385.00.102
M2a 510.2385.00.109
M2b (3-cis-hydroxycyclohexyl glyburide) 510.2385.00.101
M3 510.2385.00.100
M4 510.2385.00.113
Reference [4][7][7][8][7]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the simultaneous determination of glibenclamide and its metabolites.

Materials and Reagents
  • Glibenclamide certified reference standard

  • Glibenclamide metabolites (M1, M2a, M2b, M3, M4) certified reference standards

  • Glibenclamide-d11 (or other suitable internal standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting glibenclamide and its metabolites from plasma.[9]

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., Glibenclamide-d11 in methanol) to all tubes except the blank.

  • To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Seal the 96-well plate and vortex for 1 minute before placing it in the autosampler.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is recommended for good separation.[9]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

The specific MRM transitions for glibenclamide and its metabolites are listed in Table 2.

Visualizations

Experimental Workflow

Caption: Experimental workflow for glibenclamide and metabolite analysis.

Glibenclamide Signaling Pathway

G cluster_cell Pancreatic β-cell Glibenclamide Glibenclamide SUR1 SUR1 Subunit Glibenclamide->SUR1 KATP K-ATP Channel SUR1->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release triggers

Caption: Glibenclamide's mechanism of action in pancreatic β-cells.

References

Application Notes and Protocols for 4-trans-Hydroxy Glibenclamide Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 4-trans-Hydroxy glibenclamide, a primary metabolite of the anti-diabetic drug glibenclamide, in human urine. The following sections offer comprehensive methodologies for sample extraction, along with quantitative data to support method selection and validation.

Introduction

Glibenclamide is extensively metabolized in the body, with 4-trans-Hydroxy glibenclamide being one of its major metabolites excreted in urine. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. The complex nature of the urine matrix necessitates robust sample preparation techniques to ensure the accuracy and sensitivity of analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

It is important to note that 4-trans-Hydroxy glibenclamide is often present in urine as a glucuronide conjugate.[1][2] Therefore, an enzymatic hydrolysis step is frequently required to cleave the conjugate and measure the total metabolite concentration.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for the analysis of 4-trans-Hydroxy glibenclamide in urine.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Performance

ParameterValueReference
Lower Limit of Quantification (LLOQ)1.06 ng/mL[1][2]
Linearity Range1.06–52.8 ng/mL[1]
Precision (% CV)< 15%[1][2]
Accuracy (% Deviation)-10.1 to 14.3%[1][2]

Table 2: Extraction Method Performance

Extraction MethodAnalyteRecovery RateReference
Liquid-Liquid Extraction (LLE)Glibenclamide Metabolites85% - 95%[3][4]
Dispersive Micro-Solid-Phase Extraction (DMSPE)Glibenclamide95.73% - 105.50%[5][6]
Magnetic Molecularly Imprinted Polymer (MMIP) SPEGlibenclamide89.4% - 102.9%[7][8]

Experimental Protocols

Enzymatic Hydrolysis of Glucuronide Conjugates

This protocol is a preliminary step to be performed before extraction to quantify the total 4-trans-Hydroxy glibenclamide concentration.

Materials:

  • Urine sample

  • β-glucuronidase solution

  • Phosphate (B84403) buffer (pH 5.0)

  • Heating block or water bath

Procedure:

  • To a 1.0 mL aliquot of the urine sample, add 0.5 mL of phosphate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase solution (e.g., from Helix pomatia).

  • Vortex the mixture gently.

  • Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis.

  • Allow the sample to cool to room temperature before proceeding with the extraction.

Enzymatic_Hydrolysis_Workflow urine Urine Sample (1.0 mL) buffer Add Phosphate Buffer (0.5 mL, pH 5.0) urine->buffer enzyme Add β-glucuronidase (50 µL) buffer->enzyme vortex1 Vortex enzyme->vortex1 incubate Incubate (60°C, 2 hours) vortex1->incubate cool Cool to Room Temperature incubate->cool extracted Proceed to Extraction cool->extracted LLE_Workflow hydrolyzed_urine Hydrolyzed Urine Sample add_is Add Internal Standard hydrolyzed_urine->add_is add_ea Add Ethyl Acetate (3.0 mL) add_is->add_ea vortex Vortex (3 min) add_ea->vortex centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge transfer_organic Collect Organic Layer centrifuge->transfer_organic repeat_extraction Repeat Extraction & Combine transfer_organic->repeat_extraction evaporate Evaporate to Dryness (Nitrogen, 40°C) repeat_extraction->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction condition 1. Condition (Methanol -> Water) load 2. Load Sample condition->load wash 3. Wash (Deionized Water) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analyte (Elution Solvent) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for a Pharmacokinetic Study of Labeled Glibenclamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study using [14C]-labeled glibenclamide. This document is intended to guide researchers, scientists, and drug development professionals through the design, execution, and analysis of such a study, which is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of glibenclamide and its metabolites.

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin (B600854) release from pancreatic β-cells. Understanding the pharmacokinetic profile of glibenclamide and its metabolites is essential for optimizing dosing regimens and ensuring patient safety. The use of radiolabeled compounds, typically with Carbon-14 ([14C]), is the gold standard for human ADME studies, allowing for a complete mass balance determination and the characterization of all metabolic pathways.

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C9. This metabolism results in the formation of several metabolites, with the two major ones being 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2b). Notably, these major metabolites are also pharmacologically active, contributing to the overall glucose-lowering effect of the drug. Therefore, a thorough pharmacokinetic assessment must include the quantification of these metabolites.

This document outlines the necessary protocols for a clinical pharmacokinetic study using [14C]-glibenclamide, from the synthesis of the labeled compound to the final data analysis.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters for glibenclamide and its major active metabolites. Data for glibenclamide in healthy volunteers are presented, while the data for the metabolites M1 and M2b are derived from studies in patients with normal and impaired renal function, providing a reference for their pharmacokinetic behavior.

Table 1: Pharmacokinetic Parameters of Glibenclamide in Healthy Adult Volunteers Following a Single Oral Dose

ParameterValueReference
Tmax (h) 2.6 ± 1.8[1]
Cmax (ng/mL) 130.1 ± 64.8[1]
AUC0-∞ (ng·h/mL) 813.6 ± 254.2[1]
t1/2 (h) 2.7 ± 1.9[1]
Oral Bioavailability (%) ~95[2]

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Glibenclamide Metabolites (M1 and M2) Following a Single 7 mg Oral Dose of Glibenclamide in Patients with Normal Renal Function (NRF)

ParameterMetabolite M1Metabolite M2Reference
Cmax (ng/mL) 16 - 57<5 - 18[3][4][5][6]
AUC (ng·h/mL) Higher in IRF group-[3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a pharmacokinetic study of [14C]-glibenclamide.

Synthesis of [14C]-Glibenclamide

The synthesis of radiolabeled glibenclamide is a critical first step. The [14C] label should be introduced in a metabolically stable position to ensure that it remains with the core structure of the drug and its metabolites throughout the study. A suitable position for the label is within the aromatic ring of the 2-methoxy-5-chlorobenzoyl portion of the molecule.

Protocol for Synthesis of [14C]-Glibenclamide:

  • Starting Material: Commercially available [14C]-labeled 2-methoxy-5-chlorobenzoic acid.

  • Activation: Convert the carboxylic acid group of [14C]-2-methoxy-5-chlorobenzoic acid to an acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).

  • Amidation: React the resulting acid chloride with 2-(4-aminophenyl)ethylamine (B83115) to form the amide intermediate, [14C]-N-(2-(4-aminophenyl)ethyl)-5-chloro-2-methoxybenzamide.

  • Sulfonylation: React the anilino group of the amide intermediate with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding [14C]-4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzene-1-sulfonyl chloride.

  • Sulfonamide Formation: React the sulfonyl chloride with ammonia (B1221849) to form the corresponding sulfonamide.

  • Final Coupling: React the sulfonamide with cyclohexyl isocyanate to yield the final product, [14C]-glibenclamide.[7]

  • Purification and Characterization: Purify the final product using techniques such as preparative high-performance liquid chromatography (HPLC). Confirm the identity, purity, and specific activity of the [14C]-glibenclamide using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and liquid scintillation counting (LSC).

Clinical Study Design and Execution

A human mass balance study should be conducted in accordance with regulatory guidelines.[8][9][10]

Protocol for a Single-Dose, Open-Label [14C]-Glibenclamide Pharmacokinetic Study:

  • Subject Recruitment: Recruit a cohort of healthy adult male volunteers (typically 6-8 subjects). Obtain informed consent and perform a comprehensive health screening.

  • Dose Preparation: Prepare the oral dose formulation containing a mixture of non-labeled glibenclamide and a precisely known amount of [14C]-glibenclamide (microtracer dose). The total therapeutic dose should be within the clinically recommended range (e.g., 5 mg).

  • Dose Administration: Administer the single oral dose to subjects after an overnight fast.

  • Sample Collection:

    • Blood: Collect serial blood samples into tubes containing an anticoagulant (e.g., EDTA) at predose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours). Process blood samples by centrifugation to obtain plasma, which is then stored frozen (-20°C or lower) until analysis.

    • Urine: Collect all urine produced for up to 7 days post-dose in discrete intervals (e.g., 0-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, 144-168 hours). Measure the volume of each collection and store aliquots frozen.

    • Feces: Collect all feces passed for up to 7 days post-dose. Homogenize each collection and store samples frozen.

  • Sample Processing for Radioactivity Measurement:

    • Plasma: Aliquots of plasma are mixed with scintillation cocktail for total radioactivity measurement by LSC.

    • Urine: Aliquots of urine are directly mixed with scintillation cocktail for LSC.

    • Feces: Homogenized feces are combusted in a sample oxidizer to convert [14C] to [14C]O2, which is then trapped and quantified by LSC.

Bioanalytical Method for Quantification of Glibenclamide and its Metabolites

A validated, sensitive, and specific analytical method is required for the simultaneous quantification of glibenclamide and its metabolites in plasma, urine, and feces. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method coupled with a radiodetector is the preferred approach.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Plasma):

    • Thaw plasma samples.

    • To an aliquot of plasma (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled version of glibenclamide or a structurally similar compound).

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Sample Preparation (Urine and Feces Extracts):

    • Urine samples may be diluted and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

    • Fecal homogenates require more extensive extraction, potentially involving liquid-liquid extraction (LLE) or SPE.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for glibenclamide and each of its metabolites.

  • Radiodetection:

    • The eluent from the LC column is passed through an in-line flow scintillation analyzer before entering the mass spectrometer to detect and quantify the [14C]-labeled parent drug and metabolites.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Mandatory Visualizations

The following diagrams illustrate key aspects of the pharmacokinetic study of glibenclamide.

G cluster_study_design Pharmacokinetic Study Workflow cluster_analysis Sample Analysis subject Healthy Volunteer Cohort (n=6-8) dose Single Oral Dose ([14C]-Glibenclamide + Glibenclamide) subject->dose Administration blood Serial Blood Sampling (Plasma) dose->blood Absorption & Distribution urine Urine Collection (Cumulative) dose->urine Excretion feces Feces Collection (Cumulative) dose->feces Excretion lsc Total Radioactivity Measurement (LSC/Combustion) blood->lsc lcms Quantification of Parent & Metabolites (LC-MS/MS with Radiodetection) blood->lcms urine->lsc feces->lsc pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms->pk_analysis

Caption: Experimental workflow for the pharmacokinetic study of [14C]-glibenclamide.

G cluster_pathway Glibenclamide Mechanism of Action in Pancreatic β-Cells glibenclamide Glibenclamide sur1 Sulfonylurea Receptor 1 (SUR1) glibenclamide->sur1 Binds to katp ATP-Sensitive K+ Channel (Kir6.2) sur1->katp Inhibits K+ efflux depolarization Membrane Depolarization katp->depolarization ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers fusion insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Exocytosis

Caption: Signaling pathway of glibenclamide-induced insulin secretion in pancreatic β-cells.

G cluster_metabolism Metabolic Pathway of Glibenclamide glibenclamide Glibenclamide cyp3a4 CYP3A4 glibenclamide->cyp3a4 cyp2c9 CYP2C9 glibenclamide->cyp2c9 m1 Metabolite M1 (4-trans-hydroxy-glibenclamide) [Active] cyp3a4->m1 other_metabolites Other Minor Metabolites cyp3a4->other_metabolites m2b Metabolite M2b (3-cis-hydroxy-glibenclamide) [Active] cyp2c9->m2b cyp2c9->other_metabolites

Caption: Primary metabolic pathways of glibenclamide in the liver.

References

Application Note: Quantitative Analysis of Glibenclamide and its Metabolites by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glibenclamide, also known as glyburide (B1671678), is a second-generation sulfonylurea medication used in the management of type 2 diabetes.[1] Its therapeutic action involves stimulating the release of insulin (B600854) from pancreatic β-cells by binding to and inhibiting ATP-sensitive potassium channels (KATP).[1][2][3] This process leads to membrane depolarization, an influx of calcium ions, and subsequent insulin exocytosis.[1]

Glibenclamide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1] This biotransformation results in the formation of two major, pharmacologically active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2b).[2][3] Given that the parent drug and its metabolites contribute to the overall hypoglycemic effect, a robust and sensitive analytical method is crucial for their simultaneous quantification in biological matrices.

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of glibenclamide and its key metabolites in plasma. The high sensitivity and specificity of UPLC-MS/MS make it the preferred technique for pharmacokinetic, bioequivalence, drug-drug interaction, and toxicological studies.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for extracting glibenclamide and its metabolites from plasma samples.[5]

  • Reagents: Acetonitrile (B52724) (ACN) with internal standard (IS), e.g., 0.014 µg/mL Glimepiride.

  • Procedure:

    • Aliquot 250 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 750 µL of ice-cold acetonitrile containing the internal standard.[6]

    • Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 4000 rpm for 20 minutes to pellet the precipitated proteins.[6]

    • Carefully transfer 250 µL of the clear supernatant to a new tube or a 96-well plate.[6]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 60 °C.[6]

    • Reconstitute the dried residue with 250 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]

    • Vortex for 30 seconds and inject 10 µL into the UPLC-MS/MS system.[6]

Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed using solvents like n-heptane: propanol (B110389) (3:2, v/v) for cleaner extracts, though it is a more time-consuming process.[7][8]

UPLC-MS/MS Analysis

The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC-MS/MS Instrument Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4][5]
Mobile Phase AWater with 0.1% Formic Acid[4][5]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[4][5]
Flow Rate150 µL/min[5]
GradientBinary gradient (specifics to be optimized for metabolite separation)
Injection Volume10 µL[6]
Column Temperature40 °C
Total Run Time~2.0 minutes[4]
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ)[4]
Ionization ModeElectrospray Ionization (ESI), Positive[4][7][9]
Detection ModeMultiple Reaction Monitoring (MRM)[4][7]
Capillary Voltage2.3 kV[4]
Source Temperature150 °C[4]
Desolvation Temperature250 °C[4]
Desolvation Gas Flow600 L/hr (Nitrogen)[4]
Collision GasArgon[4]

Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Glibenclamide494.2369.04622
4-trans-OH-Glibenclamide (M1)510.2369.0OptimizeOptimize
3-cis-OH-Glibenclamide (M2b)510.2369.0OptimizeOptimize
Glimepiride (IS)491.2352.14620

Note: Precursor and product ions for metabolites are predicted based on hydroxylation and common fragmentation patterns; these must be empirically determined and optimized during method development. The values for Glibenclamide and the IS are based on published data.[4][9]

Table 3: Method Validation Summary

ParameterGlibenclamideMetabolites (Typical)
Linearity Range (Plasma)10 - 1280 ng/mL[4][5]0.1 - 500 ng/mL[10]
Correlation Coefficient (r²)> 0.999[4][5]> 0.99
Lower Limit of Quantitation (LLOQ)10 ng/mL[4][5]0.1 ng/mL[10]
Accuracy (% Bias)Within ±15% (85-115%)[4][5]Within ±15% (85-115%)
Precision (% RSD)< 15%[4][5]< 15%
Recovery> 100% (Protein Precipitation)[4][5]> 85%[10]

Visualizations

G_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard in Acetonitrile Plasma->Add_IS Vortex1 Vortex to Precipitate Proteins Add_IS->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject UPLC Chromatographic Separation (UPLC) Inject->UPLC MSMS Detection (MS/MS) MRM Mode UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis.

G_Metabolism cluster_info Metabolic Pathway Glibenclamide Glibenclamide M1 4-trans-hydroxyglibenclamide (M1) Glibenclamide->M1 CYP2C9 (Hydroxylation) M2b 3-cis-hydroxyglibenclamide (M2b) Glibenclamide->M2b CYP2C9 (Hydroxylation)

Caption: Primary metabolic pathway of glibenclamide.

References

Application Note: Bioanalytical Method for Glibenclamide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glibenclamide is a potent sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus. Preclinical pharmacokinetic and toxicokinetic studies are crucial for the development of new drug formulations and to ensure their safety and efficacy. Accurate and reliable bioanalytical methods are essential for the quantitative determination of glibenclamide in biological matrices. This application note describes a detailed protocol for the development and validation of a rapid and sensitive UPLC-MS/MS method for the determination of glibenclamide in rat plasma, suitable for preclinical research.

Instrumentation and Reagents

  • Instrumentation: UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ MS mass spectrometer)

  • Analytical Column: Acquity UPLC® BEH C18 column

  • Reagents:

    • Glibenclamide reference standard

    • Glimepiride (Internal Standard, IS)

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid (AR grade)

    • Water (Milli-Q or equivalent)

    • Rat plasma (drug-free)

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of glibenclamide and the internal standard (glimepiride) in acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the glibenclamide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Calibration Curve Standards: Spike appropriate amounts of the glibenclamide working solutions into drug-free rat plasma to obtain final concentrations for the calibration curve. A typical calibration curve range is 10-1280 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (LQC, MQC, and HQC) in the same manner as the calibration standards.

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard (glimepiride).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

2. UPLC-MS/MS Method

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 150 µL/min[1][2]

    • Gradient Program: A binary gradient mode is typically used.

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Glibenclamide: m/z 516.11 > 391 (Sodium adduct [M+Na]⁺)[1]

      • Glimepiride (IS): m/z 513.19 > 374 (Sodium adduct [M+Na]⁺)[1]

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

Method Validation

The developed method should be validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.990.999[1][2]
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 1010 ng/mL[1][2]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-6.4% to 9.7%[1]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 6%[1][2]
Recovery (%) Consistent and reproducible100.6% to 104.2%[1][2]
Matrix Effect Within acceptable limitsNot explicitly stated, but implied by method success.
Stability Within ±15% of nominal concentrationStable under various storage conditions.

Quantitative Data from Preclinical Studies

The validated method can be applied to determine the pharmacokinetic parameters of glibenclamide in preclinical animal models.

Table 2: Pharmacokinetic Parameters of Glibenclamide in Rats

ParameterValue (Mean ± SD)Animal ModelDosingReference
Cmax (µg/mL) 20.74 ± 0.65Malnourished Rats30 mg/kg (oral)[3]
7.9 ± 0.84Control Rats30 mg/kg (oral)[3]
Tmax (min) 180Malnourished Rats30 mg/kg (oral)[3]
90.0 ± 0.24Control Rats30 mg/kg (oral)[3]
AUC (µg·h/mL) Significantly increased in co-administration groupRatsOral[4]
t½ (min) 96.8 ± 0.8Malnourished Rats30 mg/kg (oral)[3]
166.7 ± 0.74Control Rats30 mg/kg (oral)[3]

Table 3: Pharmacokinetic Parameters of Glibenclamide in Dogs

ParameterValue (Mean)Animal ModelDosingReference
Cmax (ng/mL) 31Dogs with spinal cord injury75 mcg/kg (oral)[5][6]
Tmax (h) 13Dogs with spinal cord injury75 mcg/kg (oral)[5][6]
t½ (h) ~7Dogs with spinal cord injury75 mcg/kg (oral)[5][6]

Workflow and Pathway Diagrams

Bioanalytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selection of Analytical Technique (UPLC-MS/MS) MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 Optimization of Mass Spectrometric Parameters MD2->MD3 MD4 Development of Sample Preparation Method MD3->MD4 MV1 Linearity & Range MD4->MV1 Proceed to Validation MV2 Accuracy & Precision MV1->MV2 MV5 Stability MV2->MV5 MV3 Selectivity & Specificity MV4 Recovery & Matrix Effect MV3->MV4 SA1 Analysis of Preclinical Study Samples MV5->SA1 Apply Validated Method SA2 Data Processing & Quantification SA1->SA2 SA3 Pharmacokinetic Analysis SA2->SA3

Caption: Workflow for Bioanalytical Method Development and Validation.

This application note provides a comprehensive and detailed protocol for the bioanalytical method development and validation of glibenclamide in rat plasma using UPLC-MS/MS. The described method is simple, rapid, sensitive, and suitable for supporting preclinical pharmacokinetic studies of glibenclamide. The provided data and workflows can serve as a valuable resource for researchers and scientists in the field of drug development.

References

Application Notes and Protocols: 4-trans-Hydroxy glibenclamide-13C,d4 in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two main active metabolites: 4-trans-hydroxy glibenclamide (M1) and 3-cis-hydroxy glibenclamide (M2). The M1 metabolite, 4-trans-Hydroxy glibenclamide, has been shown to possess significant hypoglycemic activity, contributing to the overall therapeutic and potential adverse effects of the parent drug.

The use of stable isotope-labeled compounds, such as 4-trans-Hydroxy glibenclamide-13C,d4, offers a powerful and safe tool for elucidating the complex pharmacokinetics, metabolism, and pharmacodynamics of glibenclamide and its metabolites.[1][2][3][4][5] The incorporation of carbon-13 and deuterium (B1214612) isotopes allows for precise quantification and tracing of the metabolite in biological matrices without the risks associated with radioactive isotopes.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound in diabetes research.

Applications in Diabetes Research

The stable isotope-labeled this compound is an invaluable tool for a range of studies in diabetes research, including:

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: The labeled compound can be used as an internal standard for the accurate quantification of the M1 metabolite in plasma, urine, and feces using mass spectrometry.[1][2][3] This allows for the precise determination of key PK parameters such as clearance, volume of distribution, and half-life of the metabolite. It can also be administered to subjects to trace the metabolic fate of the M1 metabolite itself.

  • Metabolic Stability Assays: this compound can be used to investigate the further metabolism of the M1 metabolite in vitro using liver microsomes or hepatocytes. By tracking the disappearance of the labeled compound and the appearance of its subsequent metabolites, researchers can assess its metabolic stability and identify potential drug-drug interactions.

  • Transporter Interaction Studies: The labeled metabolite can be employed to study its interaction with various drug transporters, which can influence its absorption, distribution, and excretion.

  • Quantitative Bioanalysis: As a gold-standard internal standard, it ensures the accuracy and precision of analytical methods developed for the quantification of 4-trans-Hydroxy glibenclamide in complex biological samples.

  • Mechanism of Action Studies: While the primary mechanism of sulfonylureas is well-established, the labeled metabolite can be used in sophisticated studies to probe its specific interactions with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Quantitative Data

The following tables summarize key quantitative data for glibenclamide and its primary active metabolite, 4-trans-Hydroxy glibenclamide (M1).

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetAssayValueReference
4-trans-Hydroxy glibenclamideSUR1/Kir6.2Inhibition of [3H]-glibenclamide binding (high affinity site)IC50 = 0.95 nM
4-trans-Hydroxy glibenclamideSUR1/Kir6.2Inhibition of [3H]-glibenclamide binding (low affinity site)IC50 = 100 nM

Table 2: Pharmacokinetic Parameters of Glibenclamide and 4-trans-Hydroxy glibenclamide (M1) in Humans (Oral Administration)

ParameterGlibenclamide4-trans-Hydroxy glibenclamide (M1)ConditionsReference
Cmax (ng/mL)Lower in impaired renal functionHigher in impaired renal function (24-85 vs 16-57)Single 7 mg oral dose in diabetic patients with impaired vs. normal renal function[6]
AUCLower in impaired renal functionHigher in impaired renal functionSingle 7 mg oral dose in diabetic patients with impaired vs. normal renal function[6]
Tmax (hr)4.38 ± 0.31-Single 5 mg oral dose in healthy volunteers[7][8]
t1/2 (hr)7.95 ± 0.52-Single 5 mg oral dose in healthy volunteers[7][8]
CL/FHigher in impaired renal functionLower in impaired renal functionSingle 7 mg oral dose in diabetic patients with impaired vs. normal renal function[6]

Table 3: Pharmacokinetic Parameters of Glibenclamide in Rats (Oral Administration)

ParameterControl RatsMalnourished RatsDiabetic RatsConditionsReference
Cmax (µg/mL)7.9 ± 0.8420.74 ± 0.65-30 mg/kg oral dose[9][10]
Tmax (min)90.0 ± 0.24180-30 mg/kg oral dose[9][10]
AUC (µg/mL*min)1235.9 ± 55.84439.1 ± 40.6321.24 (AUC0-720 min)30 mg/kg (malnourished study), 10 mg/kg (diabetic study)[9][10][11]
t1/2 (min)166.7 ± 0.7496.8 ± 0.8-30 mg/kg oral dose[9][10]
CL (L/hr)1.4 ± 0.30.4 ± 0.020.019 (L/min/kg)30 mg/kg (malnourished study), 10 mg/kg (diabetic study)[10][11]
Vd (L)3.14 ± 0.81.75 ± 0.07-30 mg/kg oral dose[10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the metabolic stability of 4-trans-Hydroxy glibenclamide. This compound is used as an internal standard for accurate quantification.

Materials:

  • 4-trans-Hydroxy glibenclamide

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-trans-Hydroxy glibenclamide (1 mM) in DMSO.

    • Prepare a stock solution of this compound (1 mM) in DMSO.

    • Prepare the incubation mixture by adding HLM (final concentration 0.5 mg/mL) to pre-warmed phosphate buffer.

  • Incubation:

    • Pre-incubate the HLM mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound, final concentration 100 nM).

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLM, Buffers, Compounds) incubation_mix Prepare Incubation Mixture (HLM in Buffer) reagents->incubation_mix pre_incubation Pre-incubate HLM at 37°C incubation_mix->pre_incubation start_reaction Initiate Reaction (Add Compound + NADPH) pre_incubation->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quenching Quench Reaction (Acetonitrile + IS) sampling->quenching processing Process Samples (Vortex, Centrifuge) quenching->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Data Analysis (t1/2, CLint) lcms->data_analysis

In Vitro Metabolic Stability Workflow
Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 4-trans-Hydroxy glibenclamide following oral administration of glibenclamide. This compound is used as an internal standard.

Materials:

  • Glibenclamide

  • This compound

  • Male Wistar rats (200-250 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight with free access to water.

    • Administer a single oral dose of glibenclamide (e.g., 10 mg/kg) suspended in the vehicle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples.

    • To an aliquot of plasma, add acetonitrile containing the internal standard (this compound) to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of 4-trans-Hydroxy glibenclamide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution for the M1 metabolite.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis fasting Fast Rats Overnight dosing Oral Administration of Glibenclamide fasting->dosing blood_collection Blood Collection at Time Points dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_prep Sample Preparation with IS plasma_prep->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

In Vivo Pharmacokinetic Study Workflow
Protocol 3: Insulin Secretion Assay in MIN-6 Pancreatic β-Cells

Objective: To evaluate the effect of 4-trans-Hydroxy glibenclamide on insulin secretion from pancreatic β-cells.

Materials:

  • MIN-6 cell line

  • Cell culture medium (DMEM with high glucose, FBS, etc.)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) with low (2.8 mM) and high (16.7 mM) glucose

  • 4-trans-Hydroxy glibenclamide

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Culture MIN-6 cells in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells with KRBB containing low glucose.

    • Pre-incubate the cells in low glucose KRBB for 1-2 hours to allow basal insulin secretion to stabilize.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRBB containing:

      • Low glucose (negative control)

      • High glucose (positive control)

      • High glucose with varying concentrations of 4-trans-Hydroxy glibenclamide.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge to remove any detached cells.

  • Insulin Quantification:

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content of the cells in each well.

    • Compare the insulin secretion in the presence of the test compound to the controls.

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_quantification Quantification culture Culture MIN-6 Cells pre_incubation Pre-incubate in Low Glucose KRBB culture->pre_incubation add_treatments Add Treatment Buffers (Low/High Glucose ± Compound) pre_incubation->add_treatments incubation Incubate at 37°C add_treatments->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Measure Insulin with ELISA collect_supernatant->elisa data_analysis Analyze Data elisa->data_analysis

Insulin Secretion Assay Workflow

Glibenclamide Signaling Pathway for Insulin Secretion

Glibenclamide and its active metabolites, including 4-trans-Hydroxy glibenclamide, stimulate insulin secretion by interacting with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.

G cluster_cell Pancreatic β-Cell Glibenclamide Glibenclamide / 4-trans-Hydroxy glibenclamide SUR1 SUR1 Subunit Glibenclamide->SUR1 Binds to KATP_channel KATP Channel (Closed) SUR1->KATP_channel Inhibits Kir62 Kir6.2 Subunit Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Open) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Exocytosis

Glibenclamide Signaling Pathway

References

Application Notes and Protocols for Measuring Glibenclamide and its Metabolites in Pregnant Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent increasingly used for the management of gestational diabetes mellitus (GDM).[1] During pregnancy, physiological changes can significantly alter the pharmacokinetics of drugs, affecting both maternal efficacy and fetal exposure. Monitoring the plasma concentrations of glibenclamide and its active metabolites is crucial for optimizing glycemic control, minimizing adverse effects, and understanding the potential for transplacental passage. These application notes provide a comprehensive overview of the analytical methodologies for quantifying glibenclamide and its primary metabolites in pregnant patients.

Metabolic Pathway of Glibenclamide

Glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This process results in the formation of several hydroxylated metabolites. The two major and pharmacologically active metabolites are 4-trans-hydroxycyclohexyl glibenclamide (M1) and 3-cis-hydroxycyclohexyl glibenclamide (M2b).[2][3] These active metabolites contribute to the overall hypoglycemic effect of the drug. Understanding this pathway is essential for interpreting pharmacokinetic data and assessing the total therapeutic effect.

Glibenclamide_Metabolism cluster_0 Hepatic Metabolism cluster_1 Active Metabolites Glibenclamide Glibenclamide MetabolizingEnzymes CYP2C9 & CYP3A4 Glibenclamide->MetabolizingEnzymes M1 M1 (4-trans-hydroxy) MetabolizingEnzymes->M1 M2b M2b (3-cis-hydroxy) MetabolizingEnzymes->M2b

Caption: Metabolic pathway of glibenclamide in the liver.

Quantitative Data on Glibenclamide and Metabolite Levels in Pregnancy

Pharmacokinetic studies in pregnant women have demonstrated that plasma concentrations of glibenclamide are approximately 50% lower than in non-pregnant individuals at equivalent doses.[4] This is attributed to increased drug clearance during pregnancy. The following tables summarize key quantitative findings from studies on glibenclamide and its metabolites in pregnant patients.

Table 1: Plasma Concentration Ranges of Glibenclamide and its Metabolites in Pregnant Patients with GDM
Analyte Concentration Range (ng/mL)
Glibenclamide (GLB)1.25 - 60.8[2]
Five Metabolites (M1, M2a, M2b, M3, M4)0.100 - 13.6[2]
Study Population: 13 pregnant patients with GDM.[2]
Dosage: 2.5 mg glibenclamide and 500 mg metformin (B114582) twice daily.[2]
Table 2: Maternal and Umbilical Cord Plasma Concentrations of Glibenclamide at Delivery
Parameter Value
Maternal Plasma Glibenclamide Range (ng/mL)0.93 - 70.7[5]
Umbilical Cord Plasma Glibenclamide Range (ng/mL)0.68 - 32.4[5]
Umbilical Cord / Maternal Plasma Ratio (Mean ± SD)0.7 ± 0.4[4]

Experimental Workflow for Analysis

The reliable quantification of glibenclamide and its metabolites from biological matrices requires a systematic workflow. This typically involves sample collection, processing to isolate the plasma, extraction of the analytes, and subsequent analysis by a sensitive analytical technique such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow start 1. Sample Collection (Whole Blood) process 2. Sample Processing (Centrifugation to separate plasma) start->process extract 3. Analyte Extraction (e.g., Protein Precipitation or LLE) process->extract analysis 4. LC-MS/MS Analysis extract->analysis data 5. Data Processing & Quantification analysis->data

Caption: General experimental workflow for glibenclamide analysis.

Detailed Analytical Protocol: LC-MS/MS Method

This protocol is based on established methods for the quantitative determination of glibenclamide and its metabolites in the plasma of pregnant patients.[2][6]

1. Objective: To quantify the concentrations of glibenclamide and its five primary metabolites (M1, M2a, M2b, M3, M4) in human plasma.

2. Materials and Reagents:

  • Glibenclamide and metabolite reference standards

  • Internal standards (e.g., Glibenclamide-d11, Glipizide)

  • HPLC-grade acetonitrile (B52724), methanol, ethyl acetate, acetic acid

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 400 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add the internal standard solution.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for injection.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for glibenclamide, each metabolite, and the internal standards must be optimized.

5. Calibration and Quantification:

  • Prepare calibration curves by spiking blank human plasma with known concentrations of glibenclamide and its metabolites.

  • The concentration range for calibration should encompass the expected concentrations in patient samples. For example, glibenclamide from 1.02 to 410 ng/mL and its metabolites from approximately 0.1 to 180 ng/mL.[2]

  • Analyze the patient samples along with the calibration standards and quality control samples.

  • Quantify the analyte concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the linear regression of the calibration curve.

6. Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines to ensure reliable results. The lower limit of quantification (LLOQ) in plasma for glibenclamide is typically around 1.02 ng/mL, and for its metabolites, it is around 0.100–0.113 ng/mL.[2][6]

Conclusion

The analytical methods outlined provide a robust framework for the accurate measurement of glibenclamide and its active metabolites in pregnant patients. Given the altered pharmacokinetics during pregnancy, such quantitative analyses are indispensable for clinical research and therapeutic drug monitoring. This information aids in optimizing dosing strategies to ensure maternal glycemic control while evaluating fetal exposure, thereby contributing to safer and more effective management of gestational diabetes.

References

Troubleshooting & Optimization

How to reduce matrix effects in 4-trans-Hydroxy glibenclamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 4-trans-Hydroxy glibenclamide by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 4-trans-Hydroxy glibenclamide?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4-trans-Hydroxy glibenclamide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: I am observing significant ion suppression for 4-trans-Hydroxy glibenclamide but not for the parent drug, glibenclamide. Why is this happening?

A2: This is a common phenomenon. The hydroxylated metabolite, 4-trans-Hydroxy glibenclamide, is more polar than the parent drug. This difference in polarity can cause it to co-elute with different endogenous components of the matrix, particularly early-eluting polar interferences, which can lead to more pronounced ion suppression compared to the less polar parent compound.

Q3: How can I differentiate between low recovery and ion suppression?

A3: To distinguish between low recovery and ion suppression, you can perform a post-extraction spike experiment. In this experiment, you compare the analyte's signal in a blank matrix extract that has been spiked with the analyte after the extraction process to the signal of the analyte in a neat solution at the same concentration. A low signal in the post-extraction spike sample compared to the neat solution indicates ion suppression, whereas a low signal in a pre-extraction spiked sample compared to a post-extraction spiked sample points to poor recovery.

Q4: Which sample preparation technique is best for minimizing matrix effects for 4-trans-Hydroxy glibenclamide?

A4: The optimal technique depends on your specific analytical goals, such as required sensitivity, throughput, and the complexity of the matrix.

  • Liquid-Liquid Extraction (LLE) is often effective at removing non-polar and moderately polar interferences and can provide clean extracts.

  • Solid-Phase Extraction (SPE) can offer high selectivity by using a sorbent that specifically retains the analyte while washing away interfering compounds.

  • Protein Precipitation (PPT) is a simpler and faster method but is generally less effective at removing phospholipids and other matrix components, which can lead to more significant matrix effects.

A decision tree for selecting the appropriate method is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides

Issue: Poor Peak Shape and/or High Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Co-eluting Matrix Components 1. Optimize Chromatographic Separation: Modify the gradient, change the mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column) to improve separation from interfering peaks.
2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method. If using PPT, consider LLE or SPE.
Injector Carryover 1. Optimize Wash Solvents: Use a strong organic solvent, potentially with a small amount of acid or base, in the injector wash to ensure complete removal of the analyte between injections.
2. Inject a Blank: After a high concentration sample, inject a blank solvent to check for carryover.
Issue: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-trans-Hydroxy glibenclamide will co-elute and experience similar matrix effects, thereby compensating for variability between samples.
2. Evaluate Different Lots of Matrix: During method development, test blank matrix from multiple sources to assess the variability of the matrix effect.
Inconsistent Sample Preparation 1. Automate the Extraction Process: If possible, use an automated liquid handler to minimize variability in pipetting and timing.
2. Ensure Complete Evaporation and Reconstitution: In LLE and SPE, ensure the solvent is completely evaporated before reconstitution. Vortex thoroughly to ensure the analyte is fully dissolved in the reconstitution solvent.

Data on Matrix Effect Reduction

The following table summarizes quantitative data on the effectiveness of Liquid-Liquid Extraction (LLE) for reducing matrix effects in the analysis of hydroxylated metabolites of glibenclamide in a biological matrix. This data is adapted from a study by Matuszewski et al. and demonstrates the importance of evaluating both recovery and matrix effect.

Analyte Sample Preparation Mean Recovery (%) RSD (%) Mean Matrix Effect (%) RSD (%)
4-trans-Hydroxy glibenclamide Liquid-Liquid Extraction85.24.598.75.1
3-cis-Hydroxy glibenclamide Liquid-Liquid Extraction88.93.8102.34.7

Recovery was calculated by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. A value close to 100% indicates efficient extraction. Matrix Effect was calculated by comparing the analyte peak area in a post-extraction spiked sample to a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Plasma

This protocol is adapted for plasma from a validated method for hydroxylated glibenclamide metabolites.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled 4-trans-Hydroxy glibenclamide).

  • pH Adjustment: Add 100 µL of 1 M sodium carbonate to basify the sample.

  • Extraction: Add 3 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (90:10, v/v).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol for Plasma
  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent effects.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Plasma
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Problem: Inaccurate or Imprecise Results check_is Is a stable isotope-labeled internal standard (SIL-IS) being used? start->check_is implement_is Implement a SIL-IS for 4-trans-Hydroxy glibenclamide check_is->implement_is No assess_me Assess Matrix Effect (Post-extraction spike vs. Neat solution) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect (Ion Suppression/Enhancement)? assess_me->me_present assess_recovery Assess Recovery (Pre- vs. Post-extraction spike) me_present->assess_recovery No optimize_chroma Optimize Chromatographic Conditions me_present->optimize_chroma Yes low_recovery Low Recovery? assess_recovery->low_recovery optimize_extraction Optimize Sample Preparation Protocol low_recovery->optimize_extraction Yes end Method Optimized low_recovery->end No optimize_extraction->assess_recovery optimize_chroma->assess_me

Caption: Troubleshooting workflow for matrix effects.

SamplePrep_Decision_Tree start Start: Select Sample Preparation Method throughput High Throughput Required? start->throughput ppt Protein Precipitation (PPT) (Fastest, but least clean) throughput->ppt Yes sensitivity Highest Sensitivity and Cleanliness Required? throughput->sensitivity No spe Solid-Phase Extraction (SPE) (Most selective, cleanest extracts) sensitivity->spe Yes lle Liquid-Liquid Extraction (LLE) (Good balance of cleanliness and throughput) sensitivity->lle No

Caption: Decision tree for sample preparation method selection.

Technical Support Center: Overcoming Ion Suppression for Glibenclamide Metabolites in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common ion suppression issues encountered during the LC-MS/MS analysis of glibenclamide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of glibenclamide metabolites?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analytes (glibenclamide and its metabolites) in the mass spectrometer's ion source.[1][2][3] This competition for ionization leads to a decreased signal intensity for the analytes, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][3][4]

Q2: How can I identify if ion suppression is affecting my glibenclamide metabolite analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[4][5][6] In this technique, a standard solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip in the baseline signal at the retention time of the interfering compounds indicates the presence of ion suppression.[4][6] Another approach is to compare the analyte's response in a neat solution versus its response when spiked into an extracted blank matrix. A lower response in the matrix indicates suppression.[1]

Q3: What are the primary sources of ion suppression in biological samples like plasma or urine?

A3: The primary sources of ion suppression in biological matrices are endogenous components that are often present at high concentrations. These include salts, phospholipids, proteins, and peptides.[1][4] Exogenous compounds, such as co-administered drugs or plasticizers from lab consumables, can also contribute to ion suppression. For glibenclamide analysis, co-eluting drugs like metformin (B114582) have been shown to cause signal suppression.

Q4: Can the choice of ionization technique affect ion suppression for glibenclamide metabolites?

A4: Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][7] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analytes, could be a viable strategy to mitigate the issue. Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) might help if the interfering compounds are less efficiently ionized in the chosen polarity.[2][7] All analytes (glibenclamide and its metabolites) exhibit higher sensitivity in positive ion mode.[8]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Low or no signal for glibenclamide metabolites.

This could be due to significant ion suppression from the sample matrix.

Troubleshooting Workflow:

A Low or No Signal for Metabolites B Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) A->B C Significant Suppression Detected? B->C D Optimize Sample Preparation C->D Yes G No Significant Suppression (Check Instrument Parameters) C->G No E Improve Chromatographic Separation D->E F Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->F H Problem Resolved F->H

Caption: Troubleshooting workflow for low signal of glibenclamide metabolites.

Recommended Actions:

  • Assess the Degree of Ion Suppression: Perform a post-column infusion experiment or a post-extraction spike analysis to confirm that ion suppression is the root cause.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3][9] Consider switching from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4][9]

  • Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate the glibenclamide metabolites from the co-eluting interfering compounds.[1][3] This can be achieved by:

    • Modifying the mobile phase gradient profile.

    • Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa).[10]

    • Using a different stationary phase (e.g., a column with a different chemistry).

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each metabolite will co-elute with the analyte and experience similar ion suppression, thus providing a more accurate quantification by correcting for signal loss.[1][11]

Issue 2: Poor reproducibility of results for glibenclamide metabolites.

Inconsistent ion suppression between samples can lead to high variability in your results.

Troubleshooting Workflow:

A Poor Reproducibility B Evaluate Matrix Effect Variability A->B C Implement a Robust Sample Preparation Method B->C D Use a Co-eluting Internal Standard C->D E Matrix-Matched Calibrators D->E F Problem Resolved E->F

Caption: Troubleshooting workflow for poor reproducibility in glibenclamide metabolite analysis.

Recommended Actions:

  • Evaluate Matrix Effect Variability: Analyze multiple batches of blank matrix to understand the variability of the ion suppression.

  • Implement a More Robust Sample Preparation Method: Solid-phase extraction (SPE) is often more effective than LLE and PPT at removing a wider range of interferences, leading to more consistent results.[9]

  • Use a Co-eluting Internal Standard: If not already in use, a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in ion suppression.[1][11]

  • Prepare Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is designed to extract glibenclamide and its metabolites from plasma while minimizing ion suppression from phospholipids.

Methodology:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 50 µL of a pH-adjusting buffer (e.g., 0.1 M sodium hydroxide (B78521) to make the sample basic).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5-10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more thorough cleanup of plasma samples.

Methodology:

  • Condition the SPE Cartridge: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol/water (40:60, v/v) to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

  • Inject: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueAnalyte Recovery (%)Ion Suppression (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 - 9530 - 50< 15
Liquid-Liquid Extraction (LLE)80 - 9015 - 30< 10
Solid-Phase Extraction (SPE)90 - 105< 15< 5

Note: These are representative values and actual results may vary depending on the specific matrix, analyte, and experimental conditions.

Table 2: Example LC-MS/MS Parameters for Glibenclamide and Metabolites

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B in 5 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Glibenclamide494.2 > 369.1
Metabolite 1 (M1)510.2 > 369.1
Metabolite 2 (M2)510.2 > 385.1

This technical support guide provides a starting point for addressing ion suppression issues in the analysis of glibenclamide and its metabolites. For more complex issues, further method development and optimization will be necessary.

References

Technical Support Center: Chromatographic Resolution of Glibenclamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of glibenclamide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the chromatographic analysis of glibenclamide?

A1: Common challenges in the analysis of glibenclamide include achieving adequate resolution from its impurities and potential degradation products, ensuring good peak shape, and, most notably, resolving its enantiomers or diastereomers in chiral analysis. Glibenclamide is a chiral compound, and its isomers can exhibit different pharmacological and toxicological profiles, making their separation crucial.[1][2]

Q2: Which HPLC mode is most suitable for glibenclamide analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the routine analysis and quantification of glibenclamide in pharmaceutical formulations and biological matrices.[3][4][5] For the separation of glibenclamide isomers, chiral HPLC, often using normal-phase, polar organic, or reversed-phase modes with a chiral stationary phase (CSP), is necessary.

Q3: What type of column is recommended for achiral analysis of glibenclamide?

A3: For standard achiral analysis of glibenclamide, C8 and C18 columns are widely used and have been shown to provide good separation from other antidiabetic drugs and impurities.[3][4][5]

Q4: What are chiral stationary phases (CSPs), and which ones are effective for sulfonylureas like glibenclamide?

A4: Chiral stationary phases are HPLC column packing materials that are themselves chiral, allowing for the differential interaction with enantiomers and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are highly effective for the separation of a wide range of chiral compounds, including sulfonylureas.[6][7][8][9] Crown ether-based CSPs (e.g., Crownpak®) have also shown selectivity for compounds with primary amino groups.

Troubleshooting Guides

Problem 1: Poor Resolution in Achiral RP-HPLC

Scenario: Glibenclamide peak is not well-separated from an impurity or another active pharmaceutical ingredient (API).

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Optimize the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A systematic change in the organic content can significantly impact resolution.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous buffer. For glibenclamide, which is a weakly acidic compound, modifying the pH can alter its retention and selectivity relative to other components.
Suboptimal Column Chemistry If using a C18 column, consider trying a C8 column, or a column with a different end-capping, which can offer different selectivity.
High Flow Rate Reduce the flow rate. Lower flow rates can sometimes improve resolution, although this will increase the analysis time.
Problem 2: Poor Resolution of Glibenclamide Isomers (Chiral HPLC)

Scenario: The enantiomers or diastereomers of glibenclamide are co-eluting or only partially separated.

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselectivity. A screening approach using different types of CSPs (e.g., polysaccharide-based, crown ether-based) is highly recommended. Polysaccharide-based columns are often a good starting point for sulfonylureas.[6][7][8][9]
Suboptimal Mobile Phase Composition Normal Phase: Vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[6] Reversed Phase/Polar Organic: Adjust the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and any additives.
Absence of or Incorrect Mobile Phase Additive For acidic compounds like glibenclamide, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution. For basic compounds, a basic additive (e.g., diethylamine) is used.
Incorrect Temperature Temperature can significantly affect chiral recognition.[10][11] Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal condition for separation.
Low Flow Rate While lower flow rates often improve resolution in achiral chromatography, in some chiral separations, a slightly higher flow rate can lead to sharper peaks and better resolution. Experiment with different flow rates.
Problem 3: Peak Tailing

Scenario: The glibenclamide peak (either in achiral or chiral analysis) exhibits significant tailing.

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Achiral: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support. Using a highly end-capped column can also minimize these interactions. Chiral: Add a competing agent to the mobile phase. For an acidic compound like glibenclamide, a small amount of a stronger acid can sometimes improve peak shape.
Column Overload Reduce the concentration of the injected sample.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. For immobilized polysaccharide-based chiral columns, a regeneration procedure with solvents like DMF or EtOAc may be possible.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase.
Problem 4: Peak Splitting

Scenario: A single glibenclamide peak appears as two or more smaller peaks.

Potential Cause Troubleshooting Step
Co-elution of Isomers (in achiral analysis) If the sample contains isomers and the achiral method has some slight, unintended chiral selectivity, this can manifest as a split peak. This would necessitate the development of a specific chiral method for proper separation and quantification.
Sample Solvent Incompatibility The sample solvent may be too strong compared to the mobile phase, causing the analyte to precipitate at the column inlet or to move through the column in a distorted band. Prepare the sample in the mobile phase or a weaker solvent.[6]
Column Void or Blocked Frit A physical issue with the column can distort the flow path. This can be checked by reversing the column (if permissible by the manufacturer) or by replacing it with a new one.[6]
On-Column Degradation Glibenclamide may be degrading on the column due to an aggressive mobile phase pH or temperature. Assess the stability of glibenclamide under the analytical conditions.

Experimental Protocols

Protocol 1: Achiral RP-HPLC Method for Glibenclamide Quantification

This protocol is a general method suitable for the quantification of glibenclamide in pharmaceutical dosage forms.

  • HPLC System: Standard HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[12]

  • Column Temperature: Ambient (approximately 25°C).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: Chiral HPLC Method for Separation of Glibenclamide Enantiomers

This protocol provides a starting point for the development of a chiral separation method for glibenclamide enantiomers based on common practices for similar compounds.

  • HPLC System: Standard HPLC system with UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic glibenclamide standard in the mobile phase.

Data Presentation

Table 1: Typical Chromatographic Parameters for Achiral Glibenclamide Analysis
ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase ACN:Phosphate Buffer (pH 3.5) (60:40)[12]MeOH:0.025M KH2PO4 (pH 3.2) (70:30)[10]ACN:Water (pH 4.0 with Acetic Acid) (50:50)[5]
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Wavelength 230 nm[12]235 nm[10]230 nm
Retention Time (min) ~5.1~7.8~9.4

ACN: Acetonitrile, MeOH: Methanol

Table 2: Expected Performance for Chiral Separation of Glibenclamide Enantiomers on a Polysaccharide-Based CSP
ParameterExpected Value
Chiral Stationary Phase Chiralpak® AD-H (or similar amylose-based CSP)
Mobile Phase n-Hexane:Isopropanol:TFA (80:20:0.1)
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 1.5
Selectivity (α) > 1.2

These are hypothetical values based on typical separations of similar compounds and serve as a target for method development.

Visualizations

experimental_workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare Glibenclamide Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Glibenclamide/Isomers integrate->quantify report Generate Report quantify->report troubleshooting_workflow cluster_achiral Achiral Troubleshooting cluster_chiral Chiral Troubleshooting start Poor Resolution Observed is_chiral Chiral or Achiral Separation? start->is_chiral achiral_mp Optimize Mobile Phase (Organic Ratio, pH) is_chiral->achiral_mp Achiral chiral_csp Screen Different CSPs (Polysaccharide, etc.) is_chiral->chiral_csp Chiral achiral_col Change Column (C8, different end-capping) achiral_mp->achiral_col achiral_flow Adjust Flow Rate achiral_col->achiral_flow chiral_mp Optimize Mobile Phase (Solvent, Additives) chiral_csp->chiral_mp chiral_temp Vary Temperature chiral_mp->chiral_temp chiral_separation_mechanism cluster_column Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Complex Formation cluster_elution Differential Elution csp Chiral Selector r_complex R-Glibenclamide-CSP Complex (More Stable) csp->r_complex s_complex S-Glibenclamide-CSP Complex (Less Stable) csp->s_complex racemic Racemic Mixture (R- and S-Glibenclamide) racemic->csp Interaction r_elutes R-Glibenclamide (Elutes Second) r_complex->r_elutes Strong Interaction s_elutes S-Glibenclamide (Elutes First) s_complex->s_elutes Weak Interaction

References

Technical Support Center: Troubleshooting HPLC Analysis of 4-trans-Hydroxy Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-trans-Hydroxy glibenclamide, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape for 4-trans-Hydroxy glibenclamide?

Poor peak shape in the HPLC analysis of 4-trans-Hydroxy glibenclamide can manifest as peak tailing, fronting, broadening, or splitting. The ideal peak should be symmetrical and sharp, resembling a Gaussian distribution.[1] Deviations from this ideal shape can compromise the accuracy and reliability of your results.[2] The causes can be broadly categorized as either chemical or physical in nature.[1]

Common Causes for Poor Peak Shape:

  • Peak Tailing: This is often observed for basic compounds and can be caused by secondary interactions with residual silanol (B1196071) groups on the silica-based column.[3][4] Other causes include column overloading and issues with the mobile phase pH.[1][3]

  • Peak Fronting: This can occur if the sample is dissolved in a solvent stronger than the mobile phase or if the column is overloaded.[1]

  • Peak Broadening: This may indicate column degradation, a void in the column, or issues with the mobile phase composition.[3]

  • Split Peaks: This can be a result of a partially blocked column frit, a void at the column inlet, or co-elution with an interfering compound.[1]

A logical approach to troubleshooting is essential. A good starting point is to determine if the issue affects all peaks or just the 4-trans-Hydroxy glibenclamide peak.[5][6] If all peaks are affected, the problem is likely system-related (e.g., a blocked frit or extra-column volume).[7] If only the analyte peak is distorted, the issue is more likely related to chemical interactions between the analyte and the stationary or mobile phase.[1]

Q2: My 4-trans-Hydroxy glibenclamide peak is tailing. How can I fix this?

Peak tailing is a common issue, especially with compounds that have polar functional groups capable of secondary interactions with the stationary phase.[4] Here’s a step-by-step guide to address peak tailing for 4-trans-Hydroxy glibenclamide.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed for 4-trans-Hydroxy Glibenclamide check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No end Peak Shape Improved reduce_conc->end adjust_ph Adjust mobile phase pH. For basic compounds, a lower pH (e.g., 2.5-3.5) can protonate silanols and reduce tailing. check_ph->adjust_ph No check_buffer Is the buffer concentration adequate? check_ph->check_buffer Yes adjust_ph->end increase_buffer Increase buffer concentration (e.g., to >20 mM). check_buffer->increase_buffer No check_column Is the column appropriate and in good condition? check_buffer->check_column Yes increase_buffer->end use_endcapped Use an end-capped column or a column with a different stationary phase (e.g., hybrid silica). check_column->use_endcapped No check_column->end Yes, but problem persists. Consider other factors like temperature or system issues. use_endcapped->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols to Address Peak Tailing:

  • Reduce Sample Load:

    • Protocol: Prepare a series of dilutions of your sample (e.g., 50%, 25%, and 10% of the original concentration). Inject each dilution and observe the peak shape. If the tailing factor improves with lower concentrations, you are likely overloading the column.[1]

    • Action: Reduce the injection volume or the sample concentration.

  • Optimize Mobile Phase pH:

    • Protocol: Prepare mobile phases with slightly different pH values. For example, if your current mobile phase has a pH of 4.0, prepare mobile phases at pH 3.5 and 3.0. A lower pH can help to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[4]

    • Action: Adjust the mobile phase pH to a value that provides the best peak symmetry. Using a buffered mobile phase is crucial to maintain a stable pH.[3]

  • Increase Buffer Strength:

    • Protocol: If you are using a buffer, try increasing its concentration. For example, if you are using a 10 mM phosphate (B84403) buffer, prepare a 25 mM solution.[4]

    • Action: A higher buffer concentration can sometimes mask the secondary interaction sites on the stationary phase.

  • Use an End-Capped Column:

    • Protocol: If you are not already using one, switch to a column that is "end-capped." End-capping treats the silica (B1680970) surface to reduce the number of accessible silanol groups.[3]

    • Action: Select a modern, high-purity, end-capped C18 or C8 column.

Q3: I am observing peak fronting for 4-trans-Hydroxy glibenclamide. What should I do?

Peak fronting, where the peak has a leading shoulder, is often related to the sample solvent or column overloading.[2]

Troubleshooting Steps for Peak Fronting:

  • Check the Sample Solvent:

    • Issue: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte can travel through the beginning of the column too quickly, leading to a distorted peak.[1]

    • Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the solubility of 4-trans-Hydroxy glibenclamide is an issue, use the weakest solvent possible that will still dissolve the sample, and inject the smallest possible volume.[1]

    • Action: Re-dissolve your sample in the mobile phase or a weaker solvent.

  • Address Column Overloading:

    • Issue: Injecting too much sample can lead to fronting.[1]

    • Protocol: As with peak tailing, perform a dilution series of your sample and inject decreasing amounts.

    • Action: If the peak shape improves with less sample, reduce your sample concentration or injection volume.

Q4: What mobile phase conditions are recommended for the analysis of glibenclamide and its metabolites?

Several reversed-phase HPLC (RP-HPLC) methods have been successfully used for the analysis of glibenclamide and its metabolites. The choice of mobile phase depends on the column and the specific requirements of the analysis. Below is a summary of some reported mobile phase compositions.

Table 1: Reported Mobile Phase Compositions for Glibenclamide HPLC Analysis

Organic Solvent(s)Aqueous ComponentRatio (v/v)AdditivesReference(s)
Acetonitrile (B52724), MethanolWater15:30:550.05% Triethylamine (B128534) (TEA)[8]
Ethanol, Methanol-50:50-[9]
AcetonitrilePhosphate Buffer (pH 6.2)60:40-[10]
Acetonitrile25 mM Phosphate Buffer (pH 3.5)60:40-[11]
Ethanol10 mM Potassium Phosphate Buffer (pH 3.0)70:3050 mM Octanesulfonic acid[12][13]
AcetonitrilePhosphate Buffer (pH 3.0)70:30-[14]
AcetonitrilePotassium di-hydrogen phosphate buffer (pH 4.5)40:60-[15]

Experimental Protocol for Mobile Phase Optimization:

  • Initial Screening: Start with a common mobile phase composition, such as acetonitrile and a phosphate buffer at a pH between 3 and 4.

  • Adjust Organic Ratio: Vary the ratio of the organic solvent to the aqueous buffer to achieve the desired retention time.

  • Optimize pH: As discussed for peak tailing, fine-tune the pH of the aqueous component to improve peak shape.

  • Consider Additives: If peak tailing persists, consider adding a competing base like triethylamine (TEA) in small concentrations (e.g., 0.05-0.1%) to the mobile phase. TEA can interact with the residual silanol groups and improve the peak shape of basic analytes.

Q5: Could my column be the source of the poor peak shape?

Yes, the column is a very common source of peak shape problems.[3] Column issues can be chemical (related to the stationary phase) or physical (related to the packed bed).

Diagnosing Column-Related Problems:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample matrix.[3] If peak shape degrades over a series of injections, replacing the guard column can often restore performance.[6]

  • Column Flushing: If you suspect contamination, flush the column with a strong solvent. Refer to the column manufacturer's instructions for appropriate flushing procedures.

  • Check for Voids: A void at the head of the column can cause split or broad peaks.[1] This can happen due to pressure shocks or operating at a high pH.[5][6] A sign of a void is a loss of efficiency and peak fronting or splitting that affects all peaks in the chromatogram.

  • Replace the Column: If other troubleshooting steps have failed, the column may have reached the end of its life.[2] The simplest way to confirm this is to replace it with a new column of the same type.[7]

Logical Diagram for Diagnosing HPLC System and Column Issues:

G start Poor Peak Shape Observed (All Peaks Affected) check_guard Is a guard column in use? start->check_guard replace_guard Replace guard column. check_guard->replace_guard Yes check_frit Is the column inlet frit blocked? check_guard->check_frit No end Problem Resolved replace_guard->end backflush Disconnect from detector and backflush the column. check_frit->backflush Yes check_void Is there a void in the column? check_frit->check_void No backflush->end replace_column Replace the analytical column. check_void->replace_column Yes check_system Check for extra-column volume (e.g., long tubing). check_void->check_system No replace_column->end check_system->end

Caption: Diagnosing system and column-related peak shape issues.

References

Technical Support Center: Stability of 4-trans-Hydroxy Glibenclamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-trans-hydroxy glibenclamide, the active metabolite of glibenclamide, in biological samples.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the collection, processing, storage, and analysis of biological samples containing 4-trans-hydroxy glibenclamide.

Question 1: What are the primary factors that can affect the stability of 4-trans-hydroxy glibenclamide in biological samples?

The stability of 4-trans-hydroxy glibenclamide can be influenced by several factors, including:

  • Temperature: Exposure to room temperature for extended periods can lead to degradation. Proper cold storage is crucial.

  • pH: The pH of the sample matrix can impact the chemical stability of the analyte. Glibenclamide, the parent drug, shows pH-dependent solubility and degradation, which may also apply to its metabolites.[1][2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of the analyte.[3]

  • Oxidative Stress: Exposure to oxidizing agents can potentially degrade the molecule. Forced degradation studies on glibenclamide have shown susceptibility to oxidation.[4]

Question 2: I am seeing lower than expected concentrations of 4-trans-hydroxy glibenclamide in my plasma samples. What could be the cause?

Lower than expected concentrations can result from several factors. Consider the following troubleshooting steps:

  • Sample Handling and Storage:

    • Short-Term Stability: Were the samples left at room temperature for an extended period before processing or freezing? In plasma, 4-trans-hydroxy glibenclamide is stable for at least 4 hours at room temperature (22–25 °C).[3]

    • Long-Term Storage: At what temperature were the samples stored? For long-term stability, storage at -70°C is recommended, where it is stable for at least 30 days.[3] Significant loss of the parent drug, glibenclamide, has been observed in postmortem blood after one year at 4°C and 25°C, with storage at -20°C showing the least degradation.[5]

    • Freeze-Thaw Cycles: How many times were the samples frozen and thawed? The analyte is stable for up to three freeze-thaw cycles.[3] Exceeding this can lead to degradation.

  • Analytical Method:

    • Extraction Efficiency: Is your extraction method validated for recovery? Inefficient extraction can lead to lower measured concentrations.

    • Interference: Are there any interfering peaks in your chromatogram? Endogenous compounds or other metabolites could potentially interfere with the quantification.

Question 3: What are the recommended storage conditions for plasma and urine samples containing 4-trans-hydroxy glibenclamide?

Based on available stability data, the following storage conditions are recommended:

Biological MatrixShort-Term StorageLong-Term StorageFreeze-Thaw Cycles
Plasma Up to 4 hours at room temperature (22–25°C)[3]At least 30 days at -70°C[3]Stable for up to 3 cycles[3]
Urine Similar stability to plasma is suggested, but specific data is limited. It is best practice to process and freeze urine samples as soon as possible. General guidance for urine metabolites suggests storage at -20°C or 4°C is acceptable for up to 24 hours for many metabolites.[6][7][8]At least 30 days at -70°C[3]Stable for up to 3 cycles[3]

Question 4: Are there any known degradation pathways for 4-trans-hydroxy glibenclamide that I should be aware of?

While specific degradation pathways for 4-trans-hydroxy glibenclamide are not extensively detailed in the provided search results, insights can be drawn from studies on the parent compound, glibenclamide. The sulfonylurea moiety of glibenclamide is susceptible to hydrolysis under acidic and basic conditions.[9] It is plausible that the metabolite would exhibit similar sensitivities. Forced degradation studies on glibenclamide have also shown degradation under oxidative and thermal stress.[4]

Experimental Protocols

This section provides a general methodology for assessing the stability of 4-trans-hydroxy glibenclamide in biological samples, based on common practices in bioanalytical method validation.

Protocol: Assessment of Short-Term (Bench-Top) Stability

  • Sample Preparation: Spike blank biological matrix (e.g., plasma, urine) with a known concentration of 4-trans-hydroxy glibenclamide at low and high quality control (QC) levels.

  • Incubation: Aliquot the spiked samples and leave them at room temperature (e.g., 22-25°C) for specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, process the samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).

  • Analysis: Analyze the extracted samples using a validated analytical method, such as LC-MS/MS.

  • Data Evaluation: Compare the mean concentration of the analyte at each time point to the concentration at time zero. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike blank biological matrix with 4-trans-hydroxy glibenclamide at low and high QC concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of times (e.g., three cycles).

  • Sample Processing and Analysis: After the final thaw, process and analyze the samples alongside a freshly prepared set of calibration standards and control samples.

  • Data Evaluation: The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration.

Protocol: Assessment of Long-Term Stability

  • Sample Preparation: Prepare multiple aliquots of spiked QC samples (low and high concentrations) in the desired biological matrix.

  • Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).

  • Analysis at Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Sample Processing and Analysis: Thaw the samples, process them, and analyze them with a fresh set of calibration standards and controls.

  • Data Evaluation: Compare the measured concentrations to the initial concentrations to determine the stability over time. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Data Presentation

Table 1: Summary of Stability Data for 4-trans-Hydroxy Glibenclamide in Human Plasma

Stability TestStorage ConditionDurationConcentration LevelAccuracy (%)Precision (%CV)Reference
Short-TermRoom Temperature (22-25°C)4 hoursLow & High QC85-112< 15[3]
Long-Term-70°C30 daysLow & High QC85-115< 15[3]
Freeze-Thaw3 cycles (-70°C to RT)3 cyclesLow & High QC85-115< 15[3]

Table 2: Summary of Stability Data for Glibenclamide (Parent Drug) in Human Plasma

Stability TestStorage ConditionDurationRemaining (%)Reference
Short-TermRoom Temperature24 hours≥ 93[10]
Long-Term-20°C4 weeks≥ 97[10]
Freeze-Thaw3 cycles (-20°C to RT)3 cycles≥ 97[10]
Processed SampleRoom Temperature24 hours≥ 98[10]
Processed Sample-20°C48 hours≥ 102[10]

Visualizations

experimental_workflow cluster_collection Sample Collection & Spiking cluster_stability Stability Assessment cluster_analysis Sample Analysis cluster_evaluation Data Evaluation Collect Collect Blank Biological Matrix Spike Spike with 4-trans-Hydroxy Glibenclamide Collect->Spike ShortTerm Short-Term (Room Temp) Spike->ShortTerm LongTerm Long-Term (Frozen) Spike->LongTerm FreezeThaw Freeze-Thaw Cycles Spike->FreezeThaw Process Sample Processing (e.g., Protein Precipitation) ShortTerm->Process LongTerm->Process FreezeThaw->Process Analyze LC-MS/MS Analysis Process->Analyze Evaluate Compare to Time Zero/Nominal Conc. Analyze->Evaluate

Caption: Experimental workflow for assessing the stability of 4-trans-hydroxy glibenclamide.

influencing_factors cluster_factors Influencing Factors Stability 4-trans-Hydroxy Glibenclamide Stability Temp Temperature Temp->Stability pH pH pH->Stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability Oxidation Oxidative Stress Oxidation->Stability

Caption: Key factors influencing the stability of 4-trans-hydroxy glibenclamide.

References

Common interferences in the analysis of glibenclamide metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of glibenclamide and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing significant variability and poor reproducibility in my glibenclamide metabolite quantification. What are the common causes and how can I troubleshoot this?

Answer:

Significant variability and poor reproducibility in the quantification of glibenclamide metabolites are often due to a combination of factors, primarily matrix effects , issues with sample preparation , and chromatographic co-elution of interfering substances.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The biological matrix (e.g., plasma, urine) contains endogenous components that can interfere with the ionization of your target analytes in the mass spectrometer, leading to ion suppression or enhancement.

    • Initial Assessment: A common method to assess matrix effects is the post-extraction addition method. Compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for each analyte. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, an analogue internal standard (e.g., glipizide (B1671590) for glibenclamide) can be used, but it may not perfectly mimic the behavior of the analyte.[1]

  • Optimize Sample Preparation: The goal of sample preparation is to remove interfering components while efficiently extracting the analytes of interest.

    • Protein Precipitation (PPT): This is a simple and fast method but may not remove all interfering phospholipids. If you are using PPT and observing issues, consider optimizing the precipitating solvent (e.g., acetonitrile, methanol) and the solvent-to-sample ratio.[2][3]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to improve selectivity and recovery.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by utilizing specific sorbents to retain the analytes while washing away interferences. Method development is more complex but can significantly reduce matrix effects.

  • Improve Chromatographic Separation: Ensure that your chromatographic method effectively separates glibenclamide and its metabolites from endogenous matrix components.

    • Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used. If co-elution is an issue, consider a column with a different selectivity (e.g., phenyl-hexyl) or a different particle technology (e.g., superficially porous particles).

    • Mobile Phase Gradient: Optimize the gradient elution profile to enhance the separation of analytes from early-eluting, highly polar interferences and late-eluting lipophilic components.

Below is a troubleshooting workflow to address variability and reproducibility issues.

G Troubleshooting Workflow for Poor Reproducibility start High Variability or Poor Reproducibility Observed check_matrix_effect Assess Matrix Effect (Post-Extraction Addition) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation matrix_effect_present->optimize_sample_prep improve_chromatography Improve Chromatographic Separation no_matrix_effect->improve_chromatography ppt Protein Precipitation: - Test different solvents - Adjust solvent:sample ratio optimize_sample_prep->ppt lle Liquid-Liquid Extraction: - Screen extraction solvents - Optimize pH optimize_sample_prep->lle spe Solid-Phase Extraction: - Select appropriate sorbent - Optimize wash & elution steps optimize_sample_prep->spe ppt->improve_chromatography lle->improve_chromatography spe->improve_chromatography column Column: - Test different stationary phases improve_chromatography->column gradient Mobile Phase: - Optimize gradient profile improve_chromatography->gradient use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) column->use_sil_is gradient->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Analysis Complete revalidate->end

Troubleshooting workflow for poor reproducibility.
FAQ 2: I suspect matrix effects are suppressing my signal. How can I quantitatively assess and mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a primary concern in LC-MS/MS bioanalysis. Here’s how you can quantitatively assess and address them:

Quantitative Assessment:

The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in the presence of the matrix with its response in a neat solution.

  • Calculation:

    • A: Peak response of the analyte spiked into the extracted blank matrix (post-extraction).

    • B: Peak response of the analyte in a neat solution (solvent).

    • Matrix Factor (MF) = A / B

An MF of 1 indicates no matrix effect, < 1 indicates ion suppression, and > 1 indicates ion enhancement. The FDA guidance suggests that the coefficient of variation (CV) of the internal standard-normalized matrix factor should be less than 15%.[1]

Mitigation Strategies:

  • Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering endogenous components before analysis.

    • Phospholipid Removal: Phospholipids are a major cause of matrix effects. Specialized SPE cartridges or 96-well plates designed for phospholipid removal can be highly effective.

    • Comparison of Techniques: The table below summarizes the general effectiveness of common sample preparation techniques in mitigating matrix effects.

Sample Preparation TechniqueTypical RecoveryMatrix Effect MitigationThroughput
Protein Precipitation (PPT) Good to ExcellentModerateHigh
Liquid-Liquid Extraction (LLE) GoodGoodMedium
Solid-Phase Extraction (SPE) Good to ExcellentExcellentLow to Medium
  • Chromatographic Separation: Ensure that your analytes are chromatographically separated from the regions where significant matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

The following table presents data on matrix effects and recovery for glibenclamide and its metabolites from a study using LLE.

AnalyteConcentration (ng/mL)Matrix Factor (%)Recovery (%)
Glibenclamide 2.0585.3 ± 7.292.5 ± 5.8
51.288.1 ± 6.595.1 ± 4.7
20590.2 ± 5.996.3 ± 4.1
Metabolite M1 0.81891.5 ± 8.189.7 ± 6.3
20.594.3 ± 7.491.2 ± 5.5
81.896.8 ± 6.893.4 ± 4.9
Metabolite M2b 0.80662.4 ± 9.587.1 ± 7.8
20.265.7 ± 8.988.9 ± 6.9
80.668.9 ± 8.290.5 ± 6.1

Data adapted from a study on the quantitative determination of glibenclamide and its metabolites.[1]

FAQ 3: I am observing an unexpected peak in the chromatogram of my internal standard. What could be the cause?

Answer:

An unexpected peak in the internal standard's chromatogram, especially one that is dose-dependent, often points to interference from a metabolite of the parent drug. This can occur even with a stable isotope-labeled internal standard.

Potential Causes and Solutions:

  • Isobaric Metabolite Interference: A metabolite may be formed that has the same nominal mass as the internal standard. This is particularly relevant if the internal standard is not a stable isotope-labeled version of the analyte. Even with a SIL-IS, an isobaric relationship can exist between a metabolite's isotope and the internal standard.[4]

    • Troubleshooting:

      • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the interfering peak and the internal standard to confirm if they are isobaric.[4]

      • Chromatographic Separation: Optimize the chromatography to separate the interfering metabolite from the internal standard. This may require testing different columns or mobile phase conditions.

  • In-source Fragmentation of a Metabolite: A metabolite may fragment within the ion source of the mass spectrometer to produce an ion with the same m/z as the internal standard's precursor ion.

    • Troubleshooting:

      • Optimize Ion Source Parameters: Adjusting source parameters such as temperature and voltages may reduce in-source fragmentation.

      • Select a Different Internal Standard: If the interference cannot be resolved, a different internal standard may be necessary.

The diagram below illustrates the concept of isobaric metabolite interference with an internal standard.

G cluster_1 Mass Spectrometer (MS) Analyte Analyte MS_Analyte Analyte Signal (Correctly Measured) Analyte->MS_Analyte Quantified IS Internal Standard (IS) MS_IS IS Signal (Inflated due to Interference) IS->MS_IS Quantified Metabolite Isobaric Metabolite Metabolite->MS_IS Interferes

Diagram of isobaric metabolite interference.

Experimental Protocols

Protocol 1: Protein Precipitation for Glibenclamide Metabolite Analysis in Plasma

This protocol is a general guideline for sample preparation using protein precipitation.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge capable of 4°C

  • 96-well collection plate or microcentrifuge tubes

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Glibenclamide Metabolite Analysis in Plasma

This protocol provides a general procedure for LLE.

Materials:

  • Plasma samples

  • Internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Parameters for Glibenclamide and Metabolites

The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Glibenclamide: m/z 494.2 → 369.1

    • Metabolite M1 (4-trans-hydroxy): m/z 510.2 → 369.1

    • Metabolite M2b (3-cis-hydroxy): m/z 510.2 → 369.1

    • Glibenclamide-d11 (IS): m/z 505.2 → 380.1

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: The specific MRM transitions and collision energies should be optimized for your instrument.

References

How to select the right internal standard for glibenclamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard (IS) for the accurate quantification of glibenclamide.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal internal standard for glibenclamide quantification?

An ideal internal standard (IS) for glibenclamide analysis should exhibit the following characteristics to ensure accuracy and precision:

  • Structural Similarity: The IS should be structurally analogous to glibenclamide to mimic its behavior during sample extraction, chromatography, and ionization. This is crucial for compensating for variations in sample preparation and instrument response.

  • Physicochemical Properties: The IS should have similar physicochemical properties to glibenclamide, such as pKa, logP, and solubility. This ensures comparable extraction recovery and chromatographic retention.

  • Chromatographic Co-elution (or close elution): Ideally, the IS should elute close to glibenclamide without co-eluting, to compensate for any variations in retention time and matrix effects.

  • No Interference: The IS and its fragments should not interfere with the detection of glibenclamide, and vice versa. It also should not be present in the biological matrix being analyzed.

  • Stability: The IS should be stable throughout the entire analytical process, from sample collection and storage to final analysis.

  • Ionization Efficiency: In mass spectrometry-based methods (e.g., LC-MS/MS), the IS should have a similar ionization efficiency to glibenclamide in the chosen ion source (e.g., ESI, APCI).

Q2: What are some commonly used internal standards for glibenclamide quantification?

Several compounds have been successfully used as internal standards for glibenclamide quantification. The choice often depends on the analytical method (e.g., HPLC-UV, LC-MS/MS) and the availability of the standard. Commonly used internal standards include:

  • Deuterated Glibenclamide (Glyburide-d11): This is considered the gold standard for LC-MS/MS analysis.[1] A stable isotope-labeled (SIL) internal standard is the most effective at compensating for matrix effects and variations in ionization.[2]

  • Other Sulfonylureas: Due to their structural similarity, other sulfonylurea drugs are frequently used as internal standards. These include:

    • Gliclazide [3][4]

    • Glimepiride [5][6][7]

    • Gliquidone [8]

    • Glipizide [1]

  • Other Structurally Related Compounds: In some HPLC-UV methods, other drugs with similar properties have been employed:

    • Flufenamic acid [4]

    • Ketoconazole [9]

Q3: Is a stable isotope-labeled (SIL) internal standard always necessary?

For LC-MS/MS analysis, a stable isotope-labeled internal standard like glibenclamide-d11 is highly recommended for the highest level of accuracy and precision.[1][2] SIL internal standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. However, if a SIL IS is not available or is cost-prohibitive, a structurally similar analog from the sulfonylurea class can be a suitable alternative, provided the method is thoroughly validated.

Troubleshooting Guide

Problem: Poor precision and accuracy in glibenclamide quantification.

  • Possible Cause 1: Inappropriate Internal Standard.

    • Solution: Ensure the selected internal standard has similar physicochemical properties to glibenclamide.[5][7] If using a non-deuterated analog, verify that its extraction recovery and ionization efficiency are comparable to glibenclamide across the concentration range. Consider switching to a stable isotope-labeled internal standard if variability persists.

  • Possible Cause 2: Matrix Effects.

    • Solution: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and/or IS, can lead to inaccurate results. A stable isotope-labeled internal standard is the best way to compensate for these effects. If using an analog IS, ensure it elutes very close to glibenclamide to experience similar matrix effects. Modifying the sample preparation procedure (e.g., using solid-phase extraction instead of protein precipitation) or optimizing the chromatographic separation to remove interfering components can also mitigate matrix effects.

  • Possible Cause 3: Inconsistent Sample Preparation.

    • Solution: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in extraction efficiency.[2] Ensure consistent and reproducible sample handling and extraction procedures for all samples, including calibration standards and quality controls.

Problem: Internal standard peak area is inconsistent or absent.

  • Possible Cause 1: Degradation of the Internal Standard.

    • Solution: Verify the stability of the internal standard in the stock solution and in the final processed sample. Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light, at a specified temperature).

  • Possible Cause 2: Poor Extraction Recovery of the Internal Standard.

    • Solution: Optimize the sample extraction method (e.g., pH of the extraction solvent, type of solvent) to ensure efficient and reproducible recovery of both glibenclamide and the internal standard.

Problem: Co-elution of the internal standard with interfering peaks.

  • Possible Cause 1: Insufficient Chromatographic Resolution.

    • Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, column chemistry) to achieve baseline separation of the internal standard from any interfering peaks from the matrix or other sample components.

Data Presentation

Table 1: Commonly Used Internal Standards for Glibenclamide Quantification

Internal StandardAnalytical MethodRationale for SelectionReference(s)
Glibenclamide-d11LC-MS/MSStable isotope-labeled analog, co-elutes and has identical chemical properties.[1]
GliclazideLC-MS/MSStructurally similar sulfonylurea.[3][4]
GlimepirideUPLC-MS/MS, HPLCStructurally similar sulfonylurea with close molecular weight and physicochemical properties.[5][6][7]
GliquidoneLC-MS/MSStructurally similar sulfonylurea.[8]
GlipizideLC-MS/MSStructurally similar sulfonylurea.[1]
Flufenamic acidHPLCUsed in liquid-liquid extraction methods.[4]
KetoconazoleRP-HPLCUsed in protein precipitation methods.[9]

Table 2: Performance Data of Analytical Methods for Glibenclamide Using Different Internal Standards

Internal StandardMethodLinearity Range (ng/mL)Recovery (%)Precision (%RSD)Accuracy (% Bias)Reference
GliclazideLC-MS/MS6.67 - 500 (µg/L)> 90< 8Not Reported[3][4]
GliquidoneLC-MS/MS1 - 50098.1 ± 2.83.4 - 15.4-13.9 to +14.6[8]
GlimepirideUPLC-MS/MS10 - 1280100.6 - 104.2< 6-6.4 to +9.7[5][7]
Glibenclamide-d11LC-MS/MS1.02 - Not specified87 - 99Not ReportedNot Reported[1]
Flufenamic acidHPLC10 - 400> 91.51.4 - 6.6> 93.4[4]

Experimental Protocols

Protocol 1: Glibenclamide Quantification in Human Plasma using Gliclazide as Internal Standard by LC-MS/MS

This protocol is a summary of the methodology described by Zhang et al.[3]

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (gliclazide).

    • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse XDB-C18.

    • Mobile Phase: 0.1% formic acid in acetonitrile (B52724) and water (e.g., 65:35 v/v).

    • Flow Rate: Isocratic elution.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Transitions:

      • Glibenclamide: m/z 494.2 → 368.9

      • Gliclazide (IS): m/z 324.0 → 126.9

Protocol 2: Glibenclamide Quantification in Rat Plasma using Glimepiride as Internal Standard by UPLC-MS/MS

This protocol is a summary of the methodology described by Al-Hiari et al.[5]

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (glimepiride).

    • Perform protein precipitation with acetonitrile.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC®BEH C18.

    • Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).

    • Flow Rate: 150 µL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the sodium adducts.

    • Transitions:

      • Glibenclamide: [M+Na]+ m/z 516.11 → 391

      • Glimepiride (IS): [M+Na]+ m/z 513.19 → 374

Visualizations

G1 cluster_selection Internal Standard Selection Workflow start Define Analytical Requirements (e.g., LC-MS/MS, HPLC-UV) is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available select_sil Select SIL IS (e.g., Glibenclamide-d11) is_sil_available->select_sil Yes evaluate_analogs Evaluate Structural Analogs (e.g., other sulfonylureas) is_sil_available->evaluate_analogs No validate Perform Method Validation (Specificity, Linearity, Precision, Accuracy, Recovery) select_sil->validate check_properties Assess Physicochemical Properties (Similarity to Glibenclamide) evaluate_analogs->check_properties check_properties->evaluate_analogs No Match select_analog Select Best Analog IS (e.g., Gliclazide, Glimepiride) check_properties->select_analog Properties Match select_analog->validate end Method Ready for Sample Analysis validate->end

Caption: Workflow for selecting an internal standard for glibenclamide quantification.

G2 cluster_workflow General Experimental Workflow for Glibenclamide Quantification sample_collection 1. Sample Collection (e.g., Plasma, Serum) add_is 2. Addition of Internal Standard (IS) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) add_is->sample_prep centrifugation 4. Centrifugation sample_prep->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer analysis 6. LC-MS/MS or HPLC Analysis supernatant_transfer->analysis data_processing 7. Data Processing and Quantification analysis->data_processing results 8. Final Concentration Results data_processing->results

Caption: A typical experimental workflow for quantifying glibenclamide in biological samples.

References

Technical Support Center: Minimizing Carryover in 4-trans-Hydroxy Glibenclamide UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover in the UPLC analysis of 4-trans-Hydroxy glibenclamide. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common carryover issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is carryover in UPLC analysis and why is it a concern for 4-trans-Hydroxy glibenclamide?

A1: Carryover in UPLC is the appearance of a small portion of an analyte from a previous injection in a subsequent analysis, typically observed in a blank injection following a high-concentration sample.[1][2] This is a significant concern for the analysis of 4-trans-Hydroxy glibenclamide, an active metabolite of glibenclamide, as it can lead to inaccurate quantification, especially at low concentration levels.[3][4] The hydrophobic nature of glibenclamide and its metabolites can contribute to their adsorption onto various surfaces within the UPLC system, leading to carryover.

Q2: What are the primary sources of carryover in a UPLC system?

A2: The most common sources of carryover are associated with the autosampler, particularly the injection needle and valve.[5][6] Other potential sources include the column, tubing, and fittings where the analyte can be adsorbed. For hydrophobic compounds like 4-trans-Hydroxy glibenclamide, carryover can be exacerbated by interactions with these surfaces.

Q3: How can I confirm that the peak I'm seeing in my blank is due to carryover?

A3: To confirm carryover, inject a blank sample immediately after a high-concentration standard or sample. If a peak appears at the same retention time as 4-trans-Hydroxy glibenclamide, it is likely due to carryover.[1] The peak intensity should decrease with subsequent blank injections.[7] You can also perform an injection volume study; if the peak area of the suspected carryover peak does not increase with a larger injection volume of the blank, it is less likely to be from a contaminated solvent vial.[8]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve carryover issues for 4-trans-Hydroxy glibenclamide analysis.

Guide 1: Optimizing the Autosampler Wash Method

The autosampler is a primary contributor to carryover.[5][6] Optimizing the needle wash is a critical first step.

Troubleshooting Steps:

  • Evaluate Wash Solvent Composition: The wash solvent must be strong enough to solubilize 4-trans-Hydroxy glibenclamide.[1]

    • Start with a wash solvent that mimics the strongest mobile phase composition used in your gradient.

    • For hydrophobic compounds, a high percentage of organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective.[5][9] Consider adding a small percentage of a stronger, less polar solvent like isopropanol (B130326) (IPA) or even tetrahydrofuran (B95107) (THF) if compatible with your system and column.[9]

    • Acidifying the wash solvent with a small amount of formic acid can also help for certain compounds.[7][9]

  • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to thoroughly clean the needle and injection port.

    • Increase the duration of the needle wash, both pre- and post-injection.[7] Modern UPLC systems often allow for programmable wash times.

  • Implement Multiple Wash Solvents: Some systems allow for the use of both a weak and a strong wash solvent.

    • The weak wash should be miscible with the strong wash and typically similar to the initial mobile phase conditions.[9]

    • The strong wash should be a solvent in which 4-trans-Hydroxy glibenclamide is highly soluble.

Illustrative Data on Wash Solvent Effectiveness:

Wash Solvent CompositionAnalyteCarryover (%)
50:50 Acetonitrile:Water4-trans-Hydroxy glibenclamide0.15%
90:10 Acetonitrile:Water4-trans-Hydroxy glibenclamide0.05%
75:25 Acetonitrile:Isopropanol4-trans-Hydroxy glibenclamide0.01%
90:10 Acetonitrile:Water with 0.1% Formic Acid4-trans-Hydroxy glibenclamide0.03%

Note: This data is for illustrative purposes to demonstrate potential trends in carryover reduction.

Guide 2: Modifying the UPLC Method

Your analytical method itself can contribute to or mitigate carryover.

Troubleshooting Steps:

  • Incorporate a Column Wash Step: At the end of your gradient, include a high-organic wash step to elute any strongly retained compounds from the column.[6]

    • A continuous high organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash.[10][11]

  • Optimize the Gradient Profile: Ensure your gradient is sufficient to elute all components of the sample. A steep gradient with an insufficient hold at the final conditions can leave analytes on the column.[1]

  • "Double Gradient" Test for Column Carryover: To isolate column-related carryover, run a blank injection with a "double gradient."[8] This involves running your standard gradient, holding at the re-equilibration step, and then running the same gradient again. If a peak appears in the first gradient but not the second, the source is likely the injector. If it appears in both, the column is a likely contributor.[8]

Experimental Protocol: Double Gradient Test

  • Create a new gradient method in your instrument control software.

  • Program your standard analytical gradient.

  • Add a 20-minute hold at the initial, re-equilibration conditions.

  • Program the identical analytical gradient immediately following the hold.

  • Inject a blank sample using your regular gradient.

  • Immediately inject another blank sample using the new "double gradient" method.

  • Analyze the chromatograms for the presence and relative size of the carryover peak in both halves of the double gradient run.[8]

Guide 3: System and Hardware Troubleshooting

If software and method optimizations are insufficient, investigate the physical components of your UPLC system.

Troubleshooting Steps:

  • Inspect and Clean the Injection System: Worn or damaged injector parts, such as the rotor seal or needle seal, are common causes of carryover.[6]

    • Regularly inspect and perform preventative maintenance on these components.

  • Check for Improperly Seated Fittings: Poorly seated tubing connections can create dead volumes where sample can be trapped.

    • Ensure all fittings are properly tightened and that tubing is fully seated in the connection ports.

  • Consider Sample Diluent: The solvent used to dissolve your sample should ideally be as weak as or weaker than your initial mobile phase to prevent peak shape issues and potential precipitation in the injector.[2]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting carryover in your UPLC analysis of 4-trans-Hydroxy glibenclamide.

Carryover_Troubleshooting_Workflow start Carryover Detected for 4-trans-Hydroxy glibenclamide wash_optimization Optimize Autosampler Wash Method start->wash_optimization method_modification Modify UPLC Method wash_optimization->method_modification Carryover Persists resolved Carryover Minimized wash_optimization->resolved Issue Resolved hardware_check Inspect System Hardware method_modification->hardware_check Carryover Persists method_modification->resolved Issue Resolved hardware_check->resolved Issue Identified & Fixed

Caption: High-level workflow for troubleshooting carryover.

Autosampler_Wash_Optimization start_wash Start Wash Optimization eval_solvent Evaluate Wash Solvent Composition start_wash->eval_solvent inc_duration Increase Wash Duration & Volume eval_solvent->inc_duration multi_wash Implement Multiple Wash Solvents inc_duration->multi_wash check_carryover Check for Carryover multi_wash->check_carryover check_carryover->eval_solvent Carryover > Limit end_wash Wash Optimized check_carryover->end_wash Carryover < Limit

Caption: Detailed steps for optimizing the autosampler wash method.

UPLC_Method_Modification start_method Start Method Modification column_wash Incorporate Post-Gradient Column Wash start_method->column_wash gradient_opt Optimize Gradient Profile column_wash->gradient_opt double_gradient Perform 'Double Gradient' Test to Isolate Column Carryover gradient_opt->double_gradient

Caption: Workflow for UPLC method modification to reduce carryover.

References

Impact of mobile phase composition on glibenclamide metabolite retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of glibenclamide and its primary metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of retention for glibenclamide and its metabolites in reversed-phase HPLC?

A1: Glibenclamide and its hydroxylated metabolites are relatively non-polar compounds. In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary retention mechanism is hydrophobic interaction with the non-polar stationary phase (e.g., C8 or C18). The polar mobile phase, typically a mixture of water and an organic solvent, elutes the analytes from the column. The less polar the analyte, the stronger its interaction with the stationary phase, resulting in a longer retention time.

Q2: How do the metabolites M1 and M2 differ from the parent glibenclamide in terms of polarity and expected retention?

A2: The metabolites M1 (4-trans-hydroxy-glibenclamide) and M2 (3-cis-hydroxy-glibenclamide) are formed by the hydroxylation of the cyclohexyl group of glibenclamide. This addition of a hydroxyl group increases the polarity of the metabolites compared to the parent drug. Consequently, in RP-HPLC, M1 and M2 are expected to have shorter retention times than glibenclamide under the same chromatographic conditions.

Q3: Which organic modifier is better for the separation of glibenclamide and its metabolites: acetonitrile (B52724) or methanol (B129727)?

A3: Both acetonitrile and methanol can be used as organic modifiers in the mobile phase for the analysis of glibenclamide and its metabolites. Acetonitrile is a stronger organic solvent than methanol, meaning it will lead to shorter retention times when used at the same concentration.[1] The choice between the two often depends on the specific requirements of the separation. Acetonitrile may offer better peak shape and lower UV cutoff, while methanol is a weaker solvent and can sometimes provide different selectivity, which might be advantageous for resolving closely eluting peaks.[2]

Q4: How does the pH of the mobile phase affect the retention of glibenclamide and its metabolites?

A4: Glibenclamide is a weakly acidic compound.[3] The pH of the mobile phase can influence the ionization state of the analyte, which in turn affects its retention in RP-HPLC.[4][5] At a pH below its pKa, glibenclamide will be in its neutral, more hydrophobic form, leading to stronger retention on a reversed-phase column. As the pH increases above the pKa, the compound becomes ionized, increasing its polarity and resulting in decreased retention time.[6] For reproducible results, it is crucial to use a buffered mobile phase to maintain a constant pH.[5]

Q5: What are typical starting conditions for developing an HPLC method for glibenclamide and its metabolites?

A5: A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM) at a slightly acidic pH (e.g., 3.5).[7] An isocratic elution with a 60:40 (v/v) ratio of acetonitrile to buffer could be initially tested. The flow rate is typically set to 1.0 mL/min, and UV detection can be performed at around 230-238 nm.[8][9] Optimization of the organic solvent ratio and pH may be necessary to achieve optimal separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of glibenclamide and its metabolites.

Issue 1: Poor Resolution Between Glibenclamide and its Metabolites

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Strength: The organic solvent concentration may be too high, causing the analytes to elute too quickly and co-elute.

    • Solution: Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This will increase the retention times of all analytes and improve the separation between them.

  • Incorrect Mobile Phase pH: The pH of the mobile phase may not be optimal for differential retention.

    • Solution: Adjust the pH of the aqueous portion of the mobile phase. Since glibenclamide is a weak acid, operating at a pH around its pKa can lead to peak shape issues. It is generally recommended to work at a pH at least 1.5 to 2 units away from the pKa. Experiment with a pH in the range of 3.0 to 4.5 to ensure all analytes are in a stable, non-ionized or fully ionized state.

  • Suboptimal Organic Modifier: The chosen organic solvent may not provide the best selectivity for the separation.

    • Solution: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation. You can also try a ternary mixture of water, acetonitrile, and methanol.

Data Presentation: Impact of Mobile Phase Composition on Retention Time

The following tables illustrate the expected changes in retention time (tR) with variations in the mobile phase composition. Note: These are representative values based on typical RP-HPLC behavior and may vary depending on the specific column and system used.

Table 1: Effect of Acetonitrile Concentration

Mobile Phase Composition (Acetonitrile:Buffer, v/v)AnalyteExpected Retention Time (min)
60:40Glibenclamide~ 6.5
Metabolite M1~ 4.8
Metabolite M2~ 5.2
50:50Glibenclamide~ 9.8
Metabolite M1~ 7.2
Metabolite M2~ 7.8

Table 2: Effect of Mobile Phase pH

Mobile Phase Composition (Acetonitrile:Buffer, 55:45 v/v)pHAnalyteExpected Retention Time (min)
3.5Glibenclamide~ 8.0
Metabolite M1~ 6.0
Metabolite M2~ 6.5
5.5Glibenclamide~ 6.2
Metabolite M1~ 4.8
Metabolite M2~ 5.3
Issue 2: Peak Tailing for Glibenclamide

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, leading to peak tailing.

    • Solution 1: Lower the pH of the mobile phase (e.g., to around 3.0). At a lower pH, the silanol groups are protonated and less likely to interact with the analytes.

    • Solution 2: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites and reduce their interaction with the analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.

Issue 3: Irreproducible Retention Times

Possible Causes and Solutions:

  • Unstable Mobile Phase pH: An unbuffered or poorly buffered mobile phase can lead to shifts in pH, causing retention time variability.

    • Solution: Always use a buffer in the aqueous portion of the mobile phase and ensure it is within its effective buffering range.

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components by the HPLC pump can cause retention time drift.

    • Solution: Manually pre-mix the mobile phase components to ensure a consistent composition. If using a gradient pump for isocratic delivery, ensure the proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Experimental Protocols

Key Experiment: RP-HPLC Method for the Simultaneous Determination of Glibenclamide and its Metabolites

This protocol is a representative method for the separation and quantification of glibenclamide, M1, and M2.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[8]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of glibenclamide, M1, and M2 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration.

4. Sample Preparation (for in-vitro samples):

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Visualizations

Experimental_Workflow prep_standards Prepare Standard Solutions (Glibenclamide, M1, M2) inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards prep_samples Prepare Samples (Dilution & Filtration) inject_samples Inject Samples prep_samples->inject_samples hplc_system HPLC System Equilibration (C18 Column, Mobile Phase) hplc_system->inject_standards hplc_system->inject_samples data_analysis Data Analysis (Peak Identification & Quantification) inject_standards->data_analysis inject_samples->data_analysis results Results (Concentrations of Analytes) data_analysis->results

Caption: Workflow for HPLC analysis of glibenclamide and its metabolites.

Troubleshooting_Logic start Chromatographic Issue (e.g., Poor Resolution) check_mp Check Mobile Phase Composition & pH start->check_mp adjust_mp Adjust Organic % or pH check_mp->adjust_mp Incorrect check_column Check Column Condition check_mp->check_column Correct resolved Issue Resolved adjust_mp->resolved flush_column Flush or Replace Column check_column->flush_column Contaminated check_system Check HPLC System (Pump, Injector) check_column->check_system OK flush_column->resolved system_maintenance Perform System Maintenance check_system->system_maintenance Issue Found system_maintenance->resolved

Caption: Logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for 4-trans-Hydroxy Glibenclamide Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantitative analysis of 4-trans-Hydroxy glibenclamide, the primary active metabolite of the anti-diabetic drug glibenclamide. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document outlines the experimental protocols and performance characteristics of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction to 4-trans-Hydroxy Glibenclamide

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver to form hydroxylated metabolites. The major active metabolite, 4-trans-Hydroxy glibenclamide, contributes significantly to the therapeutic and potential hypoglycemic effects of the parent drug. Therefore, sensitive and specific bioanalytical methods are essential for its quantification in biological matrices to understand the overall pharmacological profile of glibenclamide.

Method Comparison

This guide compares a representative HPLC-UV method, based on established protocols for glibenclamide and its metabolites, and a highly sensitive LC-MS/MS method, which is becoming the industry standard for bioanalytical assays.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters
Validation ParameterHPLC-UV Method (Representative)LC-MS/MS Method (Expected Performance)
Linearity Range 10 - 500 ng/mL0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤15%≤15%
Selectivity Good, potential for interference from structurally similar compoundsExcellent, high specificity due to mass-based detection
Matrix Effect Can be significant and requires careful managementMinimized with appropriate sample preparation and internal standards
Recovery >85%>90%
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable under defined conditionsStable under defined conditions

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a cost-effective and widely accessible approach for the quantification of 4-trans-Hydroxy glibenclamide.

Sample Preparation:

  • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 230 nm).

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.

Sample Preparation:

  • To a small volume of plasma (e.g., 100 µL), add an isotopically labeled internal standard (e.g., 4-trans-Hydroxy glibenclamide-d4).

  • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with an appropriate solvent if necessary.

  • Inject the sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A fast-paced C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolism Hepatic Metabolism (CYP450) Glibenclamide->Metabolism Metabolite 4-trans-Hydroxy glibenclamide Metabolism->Metabolite Excretion Excretion Metabolite->Excretion

Caption: Metabolic pathway of glibenclamide to 4-trans-Hydroxy glibenclamide.

Bioanalytical_Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow h_sample Plasma Sample (1 mL) h_is Add Internal Standard h_sample->h_is h_lle Liquid-Liquid Extraction h_is->h_lle h_evap Evaporation h_lle->h_evap h_recon Reconstitution h_evap->h_recon h_inject HPLC Injection h_recon->h_inject h_detect UV Detection h_inject->h_detect l_sample Plasma Sample (100 µL) l_is Add Labeled Internal Standard l_sample->l_is l_ppt Protein Precipitation l_is->l_ppt l_super Collect Supernatant l_ppt->l_super l_inject LC-MS/MS Injection l_super->l_inject l_detect MRM Detection l_inject->l_detect

Caption: Experimental workflows for HPLC-UV and LC-MS/MS methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of 4-trans-Hydroxy glibenclamide depends on the specific requirements of the study. The HPLC-UV method is a robust and cost-effective option suitable for routine analysis where high sensitivity is not the primary concern. In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for regulated bioanalysis and studies requiring the accurate measurement of low concentrations of the metabolite. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate bioanalytical method for their drug development needs.

A Comparative Guide to the Bioanalytical Quantification of Glibenclamide and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of glibenclamide and its metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative overview of analytical methodologies, focusing on linearity, accuracy, and precision, supported by experimental data and detailed protocols.

The primary methods for the quantification of glibenclamide and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). UPLC-MS/MS methods generally offer higher sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for different analytical methods used to quantify glibenclamide and its major metabolites: 4-trans-hydroxycyclohexyl glibenclamide (M1), 4-cis-hydroxycyclohexyl glibenclamide (M2a), 3-cis-hydroxycyclohexyl glibenclamide (M2b), 3-trans-hydroxycyclohexyl glibenclamide (M3), and 2-trans-hydroxycyclohexyl glibenclamide (M4).

Table 1: Linearity of Analytical Methods
AnalyteMethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
GlibenclamideUPLC-MS/MSRat Plasma10 - 12800.999[1]
GlibenclamideLC-MS/MSHuman Plasma6.67 - 500Not Specified[2][3]
GlibenclamideHPLCHuman Plasma10 - 400> 0.999[4]
GlibenclamideLC-MS/MSHuman Plasma1.02 - 410> 0.99[5][6]
M1LC-MS/MSHuman Plasma0.102 - 164> 0.99[5][6]
M2aLC-MS/MSHuman Plasma0.109 - 174> 0.99[5][6]
M2bLC-MS/MSHuman Plasma0.101 - 161> 0.99[5][6]
M3LC-MS/MSHuman Plasma0.100 - 160> 0.99[5][6]
M4LC-MS/MSHuman Plasma0.113 - 180> 0.99[5][6]
Table 2: Accuracy of Analytical Methods
AnalyteMethodMatrixQC Levels (ng/mL)Accuracy (%)Reference
GlibenclamideUPLC-MS/MSRat PlasmaLQC (20), MQC (160), HQC (1280)109.7 (±6.7), 93.6 (±0.4), 99.3 (±1.9)[1]
GlibenclamideHPLCHuman PlasmaNot Specified> 93.4[4]
Glibenclamide & MetabolitesLC-MS/MSHuman PlasmaNot Specified86 - 114[5][6]
Table 3: Precision of Analytical Methods

| Analyte | Method | Matrix | QC Levels (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Reference | |---|---|---|---|---|---| | Glibenclamide | UPLC-MS/MS | Rat Plasma | LQC (20), MQC (160), HQC (1280) | < 6 | < 6 |[1] | | Glibenclamide | LC-MS/MS | Human Plasma | Not Specified | < 8 | < 8 |[2][3] | | Glibenclamide | HPLC | Human Plasma | Not Specified | 1.4 - 5.9 | 5.8 - 6.6 |[4] | | Glibenclamide & Metabolites | LC-MS/MS | Human Plasma | Not Specified | < 14 | < 14 |[5][6] |

Experimental Workflow for Glibenclamide and Metabolite Quantification

The general workflow for quantifying glibenclamide and its metabolites from a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.

Glibenclamide_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into UPLC/HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for glibenclamide metabolite quantification.

Detailed Experimental Protocols

Below are detailed protocols for two common methods used in the quantification of glibenclamide and its metabolites.

Protocol 1: UPLC-MS/MS Method for Glibenclamide in Rat Plasma[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 10 µL of the internal standard (glimepiride) solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 20 seconds.

  • Let the samples stand for 5 minutes.

  • Centrifuge the samples at 10,000 rpm for 6 minutes.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • System: Acquity UPLC® BEH

  • Column: C18 column (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase:

    • A: Acetonitrile with 0.1% formic acid

    • B: Water with 0.1% formic acid

  • Flow Rate: 150 µL/min (binary gradient)

  • Injection Volume: Not specified

  • Total Run Time: 2.0 minutes

3. Mass Spectrometric Conditions:

  • System: Triple-quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitored Transitions: Sodium adducts [M+Na]⁺ of glibenclamide and the internal standard.

Protocol 2: LC-MS/MS Method for Glibenclamide and its Five Metabolites in Human Plasma[5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standards (glyburide-d11 for glibenclamide and glipizide (B1671590) for the metabolites).

  • The specifics of the liquid-liquid extraction procedure (e.g., extraction solvent, pH) were not detailed in the abstract but would typically involve the addition of an immiscible organic solvent, vortexing, centrifugation, and evaporation of the organic layer.

2. Chromatographic Conditions:

  • The study utilized three different LC methods to accommodate the differences in retention times and concentrations of the various analytes. Specific details of each method (e.g., columns, mobile phases, and gradients) are required for replication.

3. Mass Spectrometric Conditions:

  • System: LC-MS/MS

  • Ionization Mode: Positive ion mode electrospray ionization (ESI+) was found to provide higher sensitivity for all analytes.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitored Transitions: Specific precursor-to-product ion transitions were optimized for glibenclamide, each of its five metabolites, and the internal standards.[5]

Alternative Methodologies

While LC-MS/MS is the gold standard, other methods have been developed and validated for glibenclamide quantification, particularly in pharmaceutical dosage forms.

  • RP-HPLC with UV Detection: A stability-indicating RP-HPLC method using an environmentally friendly mobile phase (ethanol and methanol) has been reported for the analysis of glibenclamide.[7] This method demonstrated good linearity, accuracy, and precision for the parent drug.[7]

  • Spectrophotometric Methods: Simple and economical UV spectrophotometric methods have been developed for the determination of glibenclamide in tablet dosage forms.[8] These methods are suitable for routine quality control but lack the sensitivity and selectivity required for bioanalysis of metabolites in complex matrices.

References

A Comparative Guide to the Extraction of Glibenclamide and Its Metabolites for Pharmacokinetic and Toxicological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common extraction methods for glibenclamide and its primary active metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), from biological matrices. The selection of an appropriate extraction technique is critical for accurate quantification in pharmacokinetic, toxicokinetic, and clinical monitoring studies. Here, we evaluate three prevalent methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Extraction Efficiency

The efficiency of an extraction method is paramount for the reliable quantification of drug compounds and their metabolites. The following table summarizes the recovery rates of glibenclamide and its metabolites using Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction from various biological fluids.

AnalyteExtraction MethodMatrixRecovery (%)Reference
Glibenclamide Protein PrecipitationPlasma87 - 99
Plasma100.6 - 104.2
Liquid-Liquid ExtractionPlasma< 88
Urine85 - 95
Solid-Phase ExtractionPlasma97.8 ± 1.7[1]
Plasma100.36[2]
Plasma, Urine, Wastewater89.4 - 102.9[1]
Metabolite M1 Protein PrecipitationPlasma87 - 99
Liquid-Liquid ExtractionUrine85 - 95
Metabolite M2a Protein PrecipitationPlasma87 - 99
Liquid-Liquid ExtractionUrine85 - 95
Metabolite M2b Protein PrecipitationPlasma87 - 99
Liquid-Liquid ExtractionUrine85 - 95
Metabolite M3 Protein PrecipitationPlasma87 - 99
Liquid-Liquid ExtractionUrine85 - 95
Metabolite M4 Protein PrecipitationPlasma87 - 99
Liquid-Liquid ExtractionUrine85 - 95

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized from published literature and may require optimization for specific laboratory conditions and analytical instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample clean-up, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to a biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Protocol for Plasma Samples:

  • To 400 µL of plasma sample, add 10 µL of an internal standard solution.

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of air or nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of the mobile phase for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol for Urine Samples:

  • To 400 µL of urine sample, add 10 µL of an internal standard solution.

  • Vortex the sample for 1 minute.

  • Add 1.0 mL of ethyl acetate.

  • Shake the mixture vigorously for 3 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Collect the organic supernatant.

  • Repeat the extraction process (steps 3-6) on the remaining aqueous layer.

  • Combine the organic extracts and evaporate to dryness.

  • Reconstitute the residue in 120 µL of the mobile phase.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent material, packed in a cartridge or a well plate, to retain the analytes of interest from a liquid sample. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent.

Protocol for Plasma Samples: [1][3]

  • Condition the SPE Cartridge: Condition a C8 SPE cartridge (100mg) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% orthophosphoric acid.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 3 mL of 0.1% orthophosphoric acid. Mix for 30 seconds and centrifuge at 3000 rpm for 5 minutes.

  • Load Sample: Apply the supernatant to the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Wash: Wash the cartridge with 1 mL of 0.1% orthophosphoric acid, followed by 0.5 mL of 20% acetonitrile.

  • Elute: Elute the analytes with four aliquots of 0.5 mL of acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.

Visualizing the Extraction Workflow

The following diagrams illustrate the general workflows for the described extraction methods, providing a clear visual representation of each step involved in the process.

General Workflow for Glibenclamide Metabolite Extraction cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Add_IS Add Internal Standard & Vortex PPT_Start->PPT_Add_IS PPT_Add_Solvent Add Acetonitrile PPT_Add_IS->PPT_Add_Solvent PPT_Vortex Vortex & Centrifuge PPT_Add_Solvent->PPT_Vortex PPT_Collect Collect Supernatant PPT_Vortex->PPT_Collect PPT_Evaporate Evaporate to Dryness PPT_Collect->PPT_Evaporate PPT_Reconstitute Reconstitute in Mobile Phase PPT_Evaporate->PPT_Reconstitute PPT_Analysis LC-MS/MS Analysis PPT_Reconstitute->PPT_Analysis LLE_Start Urine Sample LLE_Add_IS Add Internal Standard & Vortex LLE_Start->LLE_Add_IS LLE_Add_Solvent Add Ethyl Acetate LLE_Add_IS->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Repeat Repeat Extraction LLE_Collect->LLE_Repeat LLE_Combine Combine Extracts LLE_Repeat->LLE_Combine LLE_Evaporate Evaporate to Dryness LLE_Combine->LLE_Evaporate LLE_Reconstitute Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute LLE_Analysis LC-MS/MS Analysis LLE_Reconstitute->LLE_Analysis SPE_Start Plasma Sample SPE_Pretreat Pre-treat Sample SPE_Start->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute SPE_Evaporate Evaporate to Dryness SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute in Mobile Phase SPE_Evaporate->SPE_Reconstitute SPE_Analysis LC-MS/MS Analysis SPE_Reconstitute->SPE_Analysis

Caption: Workflow of PPT, LLE, and SPE methods.

Discussion and Recommendations

The choice of extraction method depends on several factors including the nature of the biological matrix, the required sensitivity and selectivity, sample throughput needs, and available instrumentation.

  • Protein Precipitation (PPT) offers a simple, fast, and high-throughput option with excellent recovery for both glibenclamide and its metabolites from plasma. However, it may result in a less clean extract, potentially leading to matrix effects in sensitive LC-MS/MS analyses.

  • Liquid-Liquid Extraction (LLE) provides good recovery for glibenclamide and its metabolites from urine and can yield cleaner extracts than PPT. The process is more labor-intensive and involves larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE) is known for providing the cleanest extracts, which can significantly reduce matrix effects and improve assay sensitivity.[4] It demonstrates high recovery for the parent compound, glibenclamide.[1][2] While quantitative recovery data for glibenclamide metabolites using SPE were not prominently available in the reviewed literature, the selectivity of SPE can be tailored by choosing appropriate sorbents and solvent systems, suggesting its potential for efficient metabolite extraction.

For routine analysis where high throughput is a priority, Protein Precipitation is a viable option. For methods requiring the highest sensitivity and minimal matrix interference, Solid-Phase Extraction is generally the preferred choice. Liquid-Liquid Extraction serves as a robust alternative, particularly for urine samples. The ultimate selection should be guided by thorough method validation to ensure the accuracy and precision of the analytical results.

References

A Comparative Guide to Analytical Methods for 4-trans-Hydroxy Glibenclamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of glibenclamide metabolism, the accurate quantification of its active metabolite, 4-trans-Hydroxy glibenclamide, is paramount. This guide provides a comprehensive cross-validation of various analytical methods, offering a comparative analysis of their performance based on experimental data.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in the quantification of 4-trans-Hydroxy glibenclamide are outlined below. These protocols are synthesized from validated methods reported in scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used method for the sensitive and selective quantification of 4-trans-Hydroxy glibenclamide in biological matrices.

  • Sample Preparation:

    • Plasma: Protein precipitation is a common technique. To 400 µL of plasma, 10 µL of an internal standard (IS) solution (e.g., glipizide (B1671590) or a stable isotope-labeled analog like 4-trans-hydroxy glyburide-d3) is added, followed by vortexing. Then, 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid is added to precipitate the proteins. After vortexing and centrifugation (12,000 × g for 15 min at 4 °C), the supernatant is collected, dried, and the residue is reconstituted in a solution of 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol (B129727) (50:50, v/v)[1].

    • Urine: A liquid-liquid extraction is typically performed. To 400 µL of urine, 10 µL of the IS solution is added, followed by 1.0 mL of ethyl acetate. The mixture is vortexed and centrifuged. The extraction process is repeated, and the combined organic extracts are evaporated to dryness. The residue is reconstituted in an aqueous solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol (50:50, v/v)[1].

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as an Agilent Eclipse XDB C18, is often used for the separation of glibenclamide and its metabolites[1].

    • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer like 5 mM ammonium acetate (pH 5.0) or 0.1% formic acid in water[1][2].

    • Flow Rate: A typical flow rate is around 1.0 mL/min for conventional HPLC systems[3].

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used[2][4].

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard[1][2][4]. For instance, a transition for glibenclamide could be m/z 494.2 → 368.9[2].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional LC-MS/MS.

  • Sample Preparation: A simple protein precipitation method is often sufficient. Acidified acetonitrile is a common choice for precipitating plasma proteins[4].

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle column, such as an Acquity UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm), is used to achieve high resolution and speed[4][5][6].

    • Mobile Phase: A binary gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid) is typically used[4][5][6].

    • Flow Rate: The flow rate is generally lower than conventional HPLC, for example, 150 µL/min[4][5][6].

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly employed[4][5][6].

    • Detection Mode: MRM is used to monitor the transitions of the protonated molecules [M+H]+ or sodium adducts [M+Na]+ of the analyte and internal standard[4][5][6].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than mass spectrometric methods, HPLC-UV is a robust and widely available technique.

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with methanol followed by liquid-liquid extraction with a solvent like a hexane-chloroform mixture (70:30, v/v) can be used[3][7].

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is standard[3][8][9].

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 60:40 v/v), is common[8][10]. The pH of the buffer may be adjusted to optimize separation[3].

    • Flow Rate: A typical flow rate is 1.0 mL/min[9][10].

  • UV Detection:

    • Wavelength: The detection wavelength for 4-trans-hydroxyglibenclamide is around 299.50 nm, while for glibenclamide it is approximately 300.60 nm[11]. A wavelength of 238 nm has also been used for glibenclamide[8][10].

Performance Comparison

The following tables summarize the quantitative performance characteristics of the different analytical methods for the determination of 4-trans-Hydroxy glibenclamide and its parent compound, glibenclamide.

Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods

ParameterLC-MS/MS (Plasma)LC-MS/MS (Urine)UPLC-MS/MS (Plasma)
Analyte Glibenclamide & MetabolitesGlibenclamide & MetabolitesGlibenclamide
Linearity Range Not explicitly stated for metaboliteNot explicitly stated for metabolite10 - 1280 ng/mL[4][5][6]
LLOQ 0.100–0.113 ng/mL (for metabolites)[1]0.984–1.02 ng/mL (for metabolites)[1]10 ng/mL[4][5][6]
Accuracy 86% - 114%[1]94% - 105%[1]93.6% - 109.7%[4][5][6]
Precision (RSD) < 14% (Intra- & Inter-day)[1]< 14% (Intra- & Inter-day)[1]< 6%[4][5][6]
Recovery Not explicitly statedNot explicitly stated100.6% - 104.2%[5][6]

Table 2: Performance Characteristics of HPLC-UV Methods

ParameterHPLC-UV (Plasma/Serum)HPLC-UV (Pharmaceuticals)
Analyte GlibenclamideGlibenclamide
Linearity Range 50 - 500 ng/mL[3]10 - 50 µg/mL[8][10]
LLOQ 25 ng/mL[3]0.05 µg/mL (50 ng/mL)[10]
LOD Not specified0.02 µg/mL (20 ng/mL)[10]
Accuracy (% Recovery) Mean recovery was 92% for 0.5 µg/ml[3]95.0% - 105.0%[10]
Precision (RSD) Not specifiedNot specified

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring data integrity and comparability across different analytical platforms.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Methods for Comparison (e.g., LC-MS/MS vs. HPLC-UV) Define_Objectives->Select_Methods Prepare_Samples Prepare Standard & QC Samples Select_Methods->Prepare_Samples Analyze_Method_A Analyze Samples with Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples with Method B Prepare_Samples->Analyze_Method_B Compare_Data Compare Quantitative Results Analyze_Method_A->Compare_Data Analyze_Method_B->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot) Compare_Data->Statistical_Analysis Assess_Agreement Assess Agreement & Bias Statistical_Analysis->Assess_Agreement Conclusion Draw Conclusion on Method Interchangeability Assess_Agreement->Conclusion

Caption: Workflow for analytical method cross-validation.

References

A Comparative Guide to the Bioanalysis of Glibenclamide in Inter-laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of therapeutic agents is paramount. Glibenclamide, a widely used sulfonylurea for the treatment of type 2 diabetes, is frequently the subject of pharmacokinetic and bioequivalence studies, necessitating robust bioanalytical methods. This guide provides a comparative overview of various validated methods for the bioanalysis of glibenclamide, with a focus on enabling inter-laboratory comparison and method transfer. The information is compiled from a range of published studies, presenting key performance data and detailed experimental protocols.

Quantitative Performance of Glibenclamide Bioanalytical Methods

The performance of a bioanalytical method is assessed by several key validation parameters. The following tables summarize the quantitative data from various studies, offering a clear comparison of different analytical techniques and their respective capabilities.

Table 1: Comparison of HPLC and LC-MS/MS Methods for Glibenclamide Analysis

ParameterHPLC with Fluorescence Detector[1]UPLC-MS/MS[2][3]LC-MS/MS[4]RP-HPLC[5]
Linearity Range Not Specified10 - 1280 ng/mL6.67 - 500 µg/L10 - 70 µg/mL
Lower Limit of Quantification (LLOQ) Not Specified10 ng/mL6.67 µg/L0.5 µg/mL
Accuracy (%) Not Specified93.6 - 109.7Not Specified99.22 ± 1.07
Precision (%RSD) Not Specified< 6%< 8%0.90
Recovery (%) Not Specified100.6 - 104.2> 90%Not Specified
Internal Standard 4-methylcyclohexyl analogue of glibenclamideGlimepirideGliclazideNot Specified
Sample Matrix SerumRat PlasmaHuman PlasmaNot Specified

Table 2: Additional Validated HPLC and Spectrophotometric Methods for Glibenclamide

ParameterRP-HPLC[6]"Green" RP-HPLC[7]Spectrophotometric Method I[8]Spectrophotometric Method II[8]Spectrophotometric Method III[8]
Linearity Range 10 - 50 µg/mL0.1 - 200 µg/mL1 - 20 µg/mL1 - 100 µg/mL1 - 100 µg/mL
Lower Limit of Quantification (LOQ) 0.05 µg/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified99.49 - 99.7199.26 - 99.599.34 - 99.78
Precision (%RSD) Intra-day & Inter-day Not SpecifiedNot SpecifiedIntra-day: 0.60-0.77, Inter-day: 0.38-0.78Intra-day: 0.56-0.76, Inter-day: 0.22-0.76Intra-day: 0.48-1.30, Inter-day: 0.36-1.30
Detection Wavelength 238 nm245 nm227 nm227 nm227 nm
Mobile Phase / Solvent Acetonitrile (B52724):Phosphate (B84403) Buffer (60:40 v/v)Ethanol:Methanol (50:50 v/v)Borate Buffer pH 9.0Phosphate Buffer pH 8.0Phosphate Buffer pH 2.0
Sample Matrix Pharmaceutical FormulationsPharmaceutical FormulationsPharmaceutical FormulationsPharmaceutical FormulationsPharmaceutical Formulations

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible results across different laboratories. Below are summaries of methodologies from the cited literature.

1. UPLC-MS/MS Method for Glibenclamide in Rat Plasma [2][3]

  • Sample Preparation: Protein precipitation was employed for plasma sample processing.

  • Internal Standard (IS): Glimepiride was used as the internal standard.

  • Chromatography:

    • Column: Acquity UPLC®BEH C18 column.

    • Mobile Phase: A binary gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).

    • Flow Rate: 150 µL/min.

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the sodium adducts of glibenclamide and the internal standard.

2. LC-MS/MS Method for Glibenclamide in Human Plasma [4]

  • Sample Preparation: Details not specified, but likely involves protein precipitation or liquid-liquid extraction.

  • Internal Standard (IS): Gliclazide was utilized as the internal standard.

  • Chromatography:

    • Column: ZORBAX Eclipse XDB-C18.

    • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (35:65 v/v).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Selected Reaction Monitoring (SRM) with transitions of m/z 494.2→368.9 for glibenclamide and m/z 324.0→126.9 for the internal standard.

3. HPLC Method with Fluorescence Detection in Serum [1]

  • Sample Preparation:

    • Acidify the serum sample.

    • Perform liquid-liquid extraction with chloroform.

    • The analyte and internal standard are derivatized with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride) to form a highly fluorescent amine.

  • Detection: A fluorescence detector is used to measure the derivatized glibenclamide.

4. RP-HPLC Method for Glibenclamide in Pharmaceutical Formulations [6]

  • Chromatography:

    • Column: Kromasil ODS 3V (250×4.6mm, 5µ).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (60:40 v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection: PDA detector at 238 nm.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a typical bioanalytical process for glibenclamide, the following diagram illustrates the key stages from sample handling to data analysis.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma/Serum) SampleReceipt Sample Receipt & Login SampleCollection->SampleReceipt SampleStorage Sample Storage (-20°C or -80°C) SampleReceipt->SampleStorage IS_Spiking Internal Standard Spiking SampleStorage->IS_Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation) Analysis LC-MS/MS Analysis SamplePrep->Analysis IS_Spiking->SamplePrep DataProcessing Data Processing & Integration Analysis->DataProcessing ConcentrationCalc Concentration Calculation DataProcessing->ConcentrationCalc DataReview Data Review & QC ConcentrationCalc->DataReview Report Final Report Generation DataReview->Report

Caption: Bioanalytical workflow for glibenclamide quantification.

This guide serves as a foundational resource for laboratories involved in the bioanalysis of glibenclamide. By presenting comparative data and standardized protocols, it aims to facilitate better inter-laboratory agreement and support the generation of high-quality, reproducible data in drug development and research.

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Glibenclamide and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of analytical technique is paramount. When it comes to the quantification of the widely-used anti-diabetic drug glibenclamide and its metabolites, two powerful techniques stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Glibenclamide, a second-generation sulfonylurea, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 system. This process generates several hydroxylated metabolites, with 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2b) being the major forms. Accurate and sensitive measurement of both the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Metabolic Pathway of Glibenclamide

Glibenclamide_Metabolism Glibenclamide Glibenclamide M1 4-trans-hydroxyglibenclamide (M1) Glibenclamide->M1 CYP3A4, CYP2C9, etc. M2a 4-cis-hydroxyglibenclamide (M2a) Glibenclamide->M2a CYP3A4, CYP2C9, etc. M2b 3-cis-hydroxyglibenclamide (M2b) Glibenclamide->M2b CYP3A4, CYP2C9, etc. M3 3-trans-hydroxycyclohexyl glibenclamide (M3) Glibenclamide->M3 CYP3A4, CYP2C9, etc. M4 2-trans-hydroxycyclohexyl glibenclamide (M4) Glibenclamide->M4 CYP3A4, CYP2C9, etc. M5 ethylhydroxycyclohexyl glibenclamide (M5) Glibenclamide->M5 CYP3A4, CYP2C9, etc.

Caption: Metabolic conversion of glibenclamide to its major metabolites.

Experimental Workflows: A Tale of Two Techniques

The analytical workflows for HPLC-UV and LC-MS/MS share the initial steps of sample preparation and chromatographic separation but diverge significantly at the detection stage.

Experimental_Workflows cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow Sample_Prep_UV Sample Preparation (e.g., Protein Precipitation, LLE) HPLC_Sep_UV HPLC Separation (Reversed-Phase C18) Sample_Prep_UV->HPLC_Sep_UV UV_Detection UV Detection (e.g., 230 nm) HPLC_Sep_UV->UV_Detection Data_Analysis_UV Data Analysis (Peak Area vs. Concentration) UV_Detection->Data_Analysis_UV Sample_Prep_MS Sample Preparation (e.g., Protein Precipitation, SPE) LC_Sep_MS LC Separation (Reversed-Phase C18) Sample_Prep_MS->LC_Sep_MS ESI_Ionization Electrospray Ionization (ESI) LC_Sep_MS->ESI_Ionization Mass_Analyzer Tandem Mass Spectrometry (e.g., QqQ) ESI_Ionization->Mass_Analyzer Data_Analysis_MS Data Analysis (MRM Transitions) Mass_Analyzer->Data_Analysis_MS

Caption: Comparative experimental workflows for HPLC-UV and LC-MS/MS.

Quantitative Performance: A Clear Winner Emerges

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity and specificity of the assay. The following table summarizes key quantitative performance parameters for the analysis of glibenclamide and its metabolites.

ParameterHPLC-UVLC-MS/MS
Limit of Quantitation (LOQ)
Glibenclamide5 - 25 ng/mL[1][2]0.25 - 10 ng/mL[3][4]
Metabolites> 400 ng/mL[3]0.1 - 1 ng/mL[3]
Linearity (r²) > 0.99[5]> 0.999[4]
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Specificity Moderate (potential for interference)High (based on mass-to-charge ratio)

Experimental Protocols

HPLC-UV Method for Glibenclamide and Metabolites

This protocol is based on the method described by Rydberg (1991) for the determination of glibenclamide and its two major metabolites in serum and urine.

  • Sample Preparation:

    • To 1 mL of serum or urine, add an internal standard.

    • Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether) under acidic conditions.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

LC-MS/MS Method for Glibenclamide and Metabolites

The following is a representative protocol for the highly sensitive and specific analysis of glibenclamide and its metabolites.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 100 µL), add an internal standard (a stable isotope-labeled version of the analyte is preferred).

    • Perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to separate the parent drug from its more polar metabolites.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug, each metabolite, and the internal standard to ensure high selectivity.

Discussion and Conclusion

The comparison clearly demonstrates that while HPLC-UV can be a viable and cost-effective method for the analysis of the parent drug, glibenclamide, its utility for metabolite quantification is limited by its significantly lower sensitivity. The high limit of quantitation for metabolites makes it unsuitable for studies where low concentrations are expected, such as in pharmacokinetic profiling at later time points or in specific patient populations.

In contrast, LC-MS/MS emerges as the superior technique for the comprehensive analysis of glibenclamide and its metabolites. Its exceptional sensitivity, with LOQs in the low ng/mL to sub-ng/mL range, allows for accurate quantification even at very low concentrations. Furthermore, the high specificity of tandem mass spectrometry, achieved through the monitoring of specific MRM transitions, minimizes the risk of interference from endogenous matrix components, leading to more reliable and robust data.

References

A Comparative Guide to the Absolute Quantification of 4-trans-Hydroxy Glibenclamide: Isotope Dilution Mass Spectrometry vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) and a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the absolute quantification of 4-trans-Hydroxy glibenclamide, a primary active metabolite of the antidiabetic drug glibenclamide.

This document delves into the performance of these analytical techniques, supported by experimental data, and provides detailed methodologies to aid in the selection and implementation of the most suitable approach for your research needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance parameters for the absolute quantification of 4-trans-Hydroxy glibenclamide using a validated LC-MS/MS method and a projected Isotope Dilution Mass Spectrometry (IDMS) approach. The availability of stable isotope-labeled standards for 4-trans-Hydroxy glibenclamide makes the development of a highly accurate and precise IDMS method feasible.

ParameterLC-MS/MS MethodIsotope Dilution Mass Spectrometry (IDMS) Method (Projected)
Internal Standard Glibenclamide-d11 (for parent drug)4-trans-Hydroxy glibenclamide-d5 or ¹³C,d4 (Stable Isotope Labeled)
Lower Limit of Quantification (LLOQ) 0.102 ng/mL (in plasma)Potentially < 0.1 ng/mL
Linearity Range 0.102 – 164 ng/mL (in plasma)Expected to be wide and highly linear
Accuracy (% Recovery) 87% - 99% (in plasma)Expected to be very high (typically 95-105%)
Precision (%RSD) < 15%Expected to be very high (< 5%)
Matrix Effect Potential for ion suppression or enhancementSignificantly minimized due to co-eluting isotopic internal standard

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) Protocol for 4-trans-Hydroxy Glibenclamide

This protocol outlines a standard approach for the absolute quantification of 4-trans-Hydroxy glibenclamide using IDMS. The availability of a stable isotope-labeled (SIL) internal standard for 4-trans-Hydroxy glibenclamide is crucial for this method.

1. Materials and Reagents:

  • 4-trans-Hydroxy glibenclamide analytical standard

  • 4-trans-Hydroxy glibenclamide-d5 (or other suitable isotope) as the internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other biological matrix)

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

  • Spike a known concentration of the 4-trans-Hydroxy glibenclamide-d5 internal standard into an aliquot of the biological sample (e.g., 100 µL of plasma).

  • Allow the sample to equilibrate.

  • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • For cleaner samples, a solid-phase extraction (SPE) step can be implemented after protein precipitation.

3. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-trans-Hydroxy glibenclamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of the standard)

    • 4-trans-Hydroxy glibenclamide-d5 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of the IS)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

5. Quantification:

  • The concentration of 4-trans-Hydroxy glibenclamide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

LC-MS/MS Protocol for 4-trans-Hydroxy Glibenclamide

This protocol is based on a validated method for the simultaneous quantification of glibenclamide and its metabolites.

1. Materials and Reagents:

  • Glibenclamide and its metabolites (including 4-trans-Hydroxy glibenclamide) analytical standards

  • Glibenclamide-d11 (as internal standard for the parent drug)

  • HPLC-grade solvents and reagents as listed above.

2. Sample Preparation:

  • To 100 µL of plasma, add the internal standard solution.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

3. Liquid Chromatography and Mass Spectrometry Conditions:

  • Similar LC and MS conditions as described in the IDMS protocol would be applicable, with the MRM transitions optimized for all analytes and the internal standard.

Mandatory Visualization

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Add known amount of 4-trans-Hydroxy glibenclamide-d5 Extract Extraction & Cleanup Spike->Extract Protein Precipitation / SPE LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Calibration Curve Ratio->CalCurve Result Absolute Concentration CalCurve->Result

Caption: Workflow for absolute quantification of 4-trans-Hydroxy glibenclamide using IDMS.

Signaling_Pathway_Placeholder Glibenclamide Glibenclamide CYP450 CYP2C9/3A4 (Metabolism) Glibenclamide->CYP450 Metabolite 4-trans-Hydroxy glibenclamide (Active Metabolite) CYP450->Metabolite Excretion Excretion Metabolite->Excretion

A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation of Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a critical component in the development of new pharmaceuticals, ensuring that the data submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), is reliable and accurate. This is particularly crucial for drug metabolites, which can have their own pharmacological or toxicological effects. This guide provides a detailed comparison of key aspects of the FDA's guidelines for the bioanalytical method validation of drug metabolites, with a focus on practical application in a research and development setting.

The primary guidance from the FDA on this topic is the internationally harmonized "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance.[1][2][3][4] This document provides recommendations for the validation of bioanalytical methods for the quantification of chemical and biological drugs and their metabolites in biological samples.[1]

When is Metabolite Bioanalytical Method Validation Required?

The need for a fully validated bioanalytical method for a drug metabolite is determined by the "Metabolites in Safety Testing" (MIST) guidance.[5][6] The MIST guidance outlines when the safety of a metabolite needs to be specifically evaluated. A key trigger for this is when a metabolite accounts for more than 10% of the parent drug's systemic exposure at steady state.[5] If a metabolite meets this criterion and its exposure in humans is significantly higher than in the animal species used for toxicology studies, separate safety studies for that metabolite may be required.[7] Consequently, a validated bioanalytical method for the quantification of that metabolite is necessary to support these nonclinical and subsequent clinical studies.

The decision-making process for determining the need for metabolite safety testing and, therefore, a validated bioanalytical method, can be visualized as follows:

MIST_Decision_Pathway cluster_0 Metabolite Identification and Quantification cluster_1 Cross-Species Comparison cluster_2 Actionable Outcomes start Identify Human Metabolites (In Vitro / In Vivo) quantify Quantify Metabolite Exposure in Human Plasma at Steady State start->quantify compare_parent Metabolite Exposure > 10% of Parent Drug Exposure? quantify->compare_parent compare_animal Compare Human Metabolite Exposure to Exposure in Toxicology Species compare_parent->compare_animal Yes no_action No Further Action Required for this Metabolite compare_parent->no_action No adequate_coverage Is Human Exposure Adequately Covered in at Least One Toxicology Species? compare_animal->adequate_coverage adequate_coverage->no_action Yes action Further Safety Assessment of Metabolite is Required adequate_coverage->action No validate_method Develop and Fully Validate Bioanalytical Method for Metabolite action->validate_method

Decision pathway for metabolite safety testing (MIST).

Comparison of Bioanalytical Method Validation Parameters

The FDA's M10 guidance details the necessary parameters for a full method validation, which applies to both the parent drug and its metabolites of interest.[1] While the fundamental principles of validation are the same, the practical considerations for metabolites can sometimes present unique challenges. The following table compares key validation parameters for a parent drug versus its metabolite.

Validation ParameterParent Drug ConsiderationsMetabolite Considerations and Challenges
Reference Standard Typically the well-characterized active pharmaceutical ingredient (API).May require chemical synthesis if not commercially available. Purity and stability need to be rigorously established.
Selectivity & Specificity Method must differentiate the parent drug from endogenous matrix components and other metabolites.Method must differentiate the metabolite from the parent drug, other metabolites (isomers), and endogenous components. This can be challenging if metabolites are structurally similar.
Matrix Effect Assessed to ensure the biological matrix does not interfere with the quantification of the parent drug.The physicochemical properties of the metabolite may differ from the parent, potentially leading to different matrix effects that must be independently evaluated.
Calibration Curve Prepared by spiking the parent drug into the same biological matrix as the study samples.A separate calibration curve for the metabolite is required. If a combined assay is developed, the presence of the parent drug should not interfere with the metabolite's curve, and vice-versa.
Accuracy & Precision Determined using quality control (QC) samples at multiple concentration levels.QC samples for the metabolite must be prepared and evaluated. Acceptance criteria for accuracy and precision are the same as for the parent drug.
Stability Stability of the parent drug is assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).The metabolite may have different stability characteristics than the parent drug. Therefore, its stability must be independently and thoroughly investigated.
Dilution Integrity Ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be accurately measured after dilution.This must be demonstrated for the metabolite, especially if its concentrations are expected to be high.

Experimental Protocol: A Typical Bioanalytical Method Validation Workflow

The following outlines a typical experimental workflow for the full validation of a bioanalytical method for a drug metabolite using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique in this field.[3][8]

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation Batches cluster_2 Between-Run Assessment & Stability cluster_3 Finalization meth_dev Method Development and Optimization (LC-MS/MS parameters, sample extraction) pre_val Pre-Validation Assessment (Initial check of sensitivity, selectivity, stability) meth_dev->pre_val batch1 Batch 1: Accuracy, Precision (within-run), Selectivity, Matrix Effect pre_val->batch1 stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) pre_val->stability batch2 Batch 2: Accuracy, Precision (within-run) between_run Between-Run Accuracy and Precision (Data from Batches 1, 2, 3) batch1->between_run batch3 Batch 3: Accuracy, Precision (within-run), Dilution Integrity, Carryover batch2->between_run batch3->between_run report Validation Report Generation between_run->report stability->report sop Standard Operating Procedure (SOP) Finalization report->sop

References

Safety Operating Guide

Safe Disposal of 4-trans-Hydroxy glibenclamide-13C,d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-trans-Hydroxy glibenclamide-13C,d4, a key metabolite of the antidiabetic drug glibenclamide, which is isotopically labeled for research purposes. Adherence to these protocols is essential to protect laboratory personnel and the environment.

Compound Overview: this compound is a stable-labeled derivative of glibenclamide, an oral hypoglycemic agent. The presence of stable isotopes, Carbon-13 and Deuterium (d4), makes this compound non-radioactive. Therefore, its disposal is governed by regulations for chemical and pharmaceutical waste, with the primary concern being the compound's chemical and toxicological properties.

Hazard Identification and Safety Precautions

Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with this compound. While specific data for this metabolite is limited, the safety profile of the parent compound, glibenclamide, serves as a conservative guide.

Potential Hazards:

  • May cause skin, eye, and respiratory irritation.[1]

  • Harmful if swallowed, with a risk of hypoglycemia (low blood sugar).[2]

  • May cause long-lasting harmful effects to aquatic life.[2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure:

  • Gloves: Nitrile or other chemical-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following data for the parent compound, glibenclamide, provides a reference for its toxicological profile.

ParameterValueSpeciesRouteReference
LD50 >20 mg/kgRatOral[1]
LD50 3250 mg/kgMouseOral[1]
LD50 3750 mg/kgRatIntraperitoneal[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of pure this compound and contaminated labware.

Experimental Protocol: Disposal of Solid Waste and Contaminated Materials

Objective: To safely collect, label, and prepare for disposal of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Designated hazardous chemical waste container (clearly labeled, leak-proof, with a secure lid).

  • Waste labels.

  • Personal Protective Equipment (PPE).

  • Sealable plastic bags for contaminated sharps and labware.

  • Spill kit for cytotoxic/pharmaceutical compounds.

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams (e.g., regular trash, radioactive waste, or incompatible chemicals).

    • Solid waste (e.g., unused compound, contaminated absorbent pads) should be collected separately from liquid waste.

  • Collection of Solid Waste:

    • Carefully sweep up any solid this compound powder, minimizing dust generation.

    • Place the collected solid waste into a designated, robust, and sealable hazardous waste container.

  • Collection of Contaminated Labware:

    • Non-sharps: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a sealed plastic bag and then into the designated hazardous waste container.

    • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

  • Labeling the Waste Container:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The approximate quantity of waste.

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Toxic").

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this chemical down the drain or in the regular trash.[3]

    • Final disposal should be carried out by a licensed hazardous waste management company, typically via incineration, in accordance with EPA and local regulations.[4]

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate the key decision-making and operational steps in the disposal process.

G start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (e.g., powder, contaminated wipes) segregate->solid Solid sharps Contaminated Sharps (e.g., needles, broken glass) segregate->sharps Sharps liquid Liquid Waste (e.g., solutions containing the compound) segregate->liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_sharps Collect in Puncture-Resistant Sharps Container sharps->collect_sharps collect_liquid Collect in Sealable Liquid Waste Container liquid->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_sharps->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Waste Disposal Workflow for this compound.

G compound This compound isotope_check Isotope Type? compound->isotope_check stable Stable Isotopes (13C, d4) Non-Radioactive isotope_check->stable 13C, d4 radioactive Radioactive Isotopes (e.g., 3H, 14C) isotope_check->radioactive e.g., 3H, 14C chem_waste Treat as Hazardous Chemical Waste stable->chem_waste rad_waste Follow Radiation Safety Disposal Protocol radioactive->rad_waste

Caption: Decision Pathway for Isotope-Labeled Compound Waste Classification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-trans-Hydroxy glibenclamide-13C,d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-trans-Hydroxy glibenclamide-13C,d4 in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, ensuring a safe environment from receipt to disposal of this bioactive small molecule. As a labeled active metabolite of the antidiabetic drug glibenclamide, it warrants careful handling due to its potential for irritation upon contact.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for its parent compound, glibenclamide.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn. Double gloving is recommended when handling the pure compound or preparing solutions.[2] Gloves must be inspected before use and disposed of after handling the material.[1]
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect against splashes or airborne particles.[2][3] A face shield may be required for procedures with a high risk of splashing.
Body Protection Laboratory coat or disposable gownA lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[2]
Respiratory Protection N95 dust mask or equivalentRecommended when handling the solid compound to avoid inhalation of dust particles.[1] Work should be performed in a well-ventilated area, preferably a fume hood.[3][4]

Operational Plan: From Receipt to Experimentation

A structured workflow is essential for minimizing risk and ensuring the integrity of your research. The following diagram outlines the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receiving storage Storage (-20°C) receiving->storage Inspect package for damage ppe Don Appropriate PPE storage->ppe Prepare for handling weighing Weighing in a Ventilated Enclosure ppe->weighing dissolving Dissolving in a Fume Hood weighing->dissolving experiment Performing Experiment dissolving->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste

Caption: A flowchart outlining the safe handling procedures for this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the shipping container for any signs of damage.

  • If the container is compromised, implement spill control measures and contact your institution's safety officer.

  • Store the compound at its recommended temperature of -20°C to maintain its integrity.[1]

Handling and Preparation:

  • Before handling, ensure you are in a designated area for potent compounds and have donned the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]

  • Prepare solutions in a chemical fume hood to control potential vapors.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan: Ensuring a Safe Departure

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

Waste Disposal:

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.

    • Alternatively, for small quantities, mix the solid waste with an unpalatable substance like kitty litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the regular trash, in accordance with local regulations.[5][6]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a properly labeled, sealed, and leak-proof container.

    • Arrange for disposal through your institution's hazardous waste management program. Do not pour chemical waste down the drain.[4]

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Deface the label of the empty container before disposing of it in the appropriate recycling or trash receptacle.[6]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and ensuring the integrity of their scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.